TETRAFLUOROPYRIDAZINE
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,5,6-tetrafluoropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAMTYFRMRZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227159 | |
| Record name | Pyridazine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-80-7 | |
| Record name | Pyridazine, tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridazine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 3,4,5,6-Tetrafluoropyridazine: Navigating Novel Synthetic Landscapes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic routes to 3,4,5,6-tetrafluoropyridazine, a highly versatile and sought-after building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of procedures to offer a critical analysis of the prevailing synthetic strategies, grounded in mechanistic insights and practical considerations. We will explore the two primary pathways for the construction of this perfluorinated heterocycle: the halogen exchange (HALEX) fluorination of a polychlorinated precursor and the conceptually elegant cyclocondensation of a perfluorinated 1,4-dicarbonyl compound with hydrazine. This guide will furnish detailed experimental protocols, comparative analyses of the methodologies, and visual representations of the key chemical transformations to empower researchers in their synthetic endeavors.
Introduction: The Rising Prominence of Fluorinated Pyridazines
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The convergence of these two motifs in 3,4,5,6-tetrafluoropyridazine creates a uniquely reactive and versatile building block for the synthesis of novel pharmaceuticals and advanced materials. Its electron-deficient nature, a direct consequence of the cumulative inductive effect of the four fluorine atoms and the two nitrogen atoms, renders it highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal platform for the introduction of diverse functionalities.
Synthetic Strategies: A Tale of Two Pathways
The synthesis of 3,4,5,6-tetrafluoropyridazine is primarily approached through two distinct strategies, each with its own set of advantages and challenges. The first, and more established, route involves the halogen exchange (HALEX) fluorination of a readily accessible chlorinated precursor. The second, more convergent approach, relies on the de novo construction of the pyridazine ring from a perfluorinated 1,4-dicarbonyl compound.
The Halogen Exchange (HALEX) Route: A Workhorse of Industrial Fluorination
The HALEX process is a cornerstone of industrial organofluorine chemistry, involving the substitution of chlorine or bromine atoms with fluorine using a fluoride salt, most commonly potassium fluoride (KF). This method is particularly well-suited for the synthesis of perfluorinated heteroaromatics.
The HALEX reaction on an aromatic substrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The high electronegativity of the fluorine atoms in the target molecule, coupled with the electron-withdrawing effect of the pyridazine nitrogens, significantly activates the ring towards nucleophilic attack. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as sulfolane or dimethyl sulfoxide (DMSO), to ensure the solubility of the reactants and to facilitate the displacement of the chloride ions by fluoride. The use of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can enhance the reactivity of the fluoride anion by improving its solubility and nucleophilicity in the organic phase[1].
Diagram 1: Proposed Halogen Exchange (HALEX) Fluorination Workflow
Caption: A streamlined workflow for the synthesis of 3,4,5,6-tetrafluoropyridazine via the HALEX process.
The viability of the HALEX route hinges on the accessibility of the polychlorinated precursor. 3,4,5,6-Tetrachloropyridazine can be prepared from readily available starting materials such as maleic anhydride. A multi-step synthesis involves the chlorination of a pyridazine precursor, often derived from the reaction of a chlorinated maleic anhydride derivative with hydrazine[2].
Experimental Protocol: Synthesis of 3,4,5,6-Tetrachloropyridazine (Illustrative)
-
Step 1: Synthesis of Dichloromaleic Anhydride: Maleic anhydride is treated with a chlorinating agent, such as chlorine gas in the presence of a catalyst or phosphorus pentachloride, to yield dichloromaleic anhydride.
-
Step 2: Formation of 4,5-Dichloropyridazine-3,6-dione: Dichloromaleic anhydride is reacted with hydrazine hydrate in a suitable solvent, such as acetic acid or ethanol, to form 4,5-dichloropyridazine-3,6-dione.
-
Step 3: Chlorination to 3,4,5,6-Tetrachloropyridazine: The resulting dione is then treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃) with a catalytic amount of a tertiary amine or phosphorus pentachloride (PCl₅), at elevated temperatures to yield 3,4,5,6-tetrachloropyridazine.
The crucial step is the replacement of all four chlorine atoms with fluorine. This transformation requires forcing conditions due to the increasing difficulty of substituting the remaining chlorine atoms as the number of electron-withdrawing fluorine atoms on the ring increases.
Experimental Protocol: Fluorination of 3,4,5,6-Tetrachloropyridazine
-
Materials: 3,4,5,6-Tetrachloropyridazine, anhydrous potassium fluoride (spray-dried is preferred for higher reactivity), a high-boiling aprotic solvent (e.g., sulfolane or N-methyl-2-pyrrolidone), and optionally a phase-transfer catalyst (e.g., tetramethylammonium chloride).
-
Procedure:
-
In a high-pressure autoclave equipped with a mechanical stirrer and a thermocouple, charge the reactor with 3,4,5,6-tetrachloropyridazine and a molar excess of anhydrous potassium fluoride (typically 4-6 equivalents).
-
Add the solvent and the phase-transfer catalyst (if used).
-
Seal the reactor and heat the mixture to a high temperature (typically in the range of 200-250 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by GC-MS analysis of aliquots.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent any pressure.
-
The crude product is isolated by filtration to remove the inorganic salts, followed by fractional distillation of the filtrate under reduced pressure to obtain pure 3,4,5,6-tetrafluoropyridazine.
-
Table 1: Comparison of HALEX Fluorination Conditions
| Parameter | Typical Range | Rationale |
| Fluorinating Agent | Anhydrous KF | Cost-effective and readily available fluoride source. |
| Solvent | Sulfolane, DMSO, NMP | High boiling point, polar aprotic solvents to solubilize reactants. |
| Temperature | 200 - 250 °C | High thermal energy is required to overcome the activation barrier for the substitution of multiple chlorine atoms. |
| Pressure | Autogenous | The reaction is typically run in a sealed reactor, and the pressure is generated by the vapor pressure of the solvent at the reaction temperature. |
| Reaction Time | 12 - 48 hours | The reaction is often slow and requires extended periods to achieve high conversion. |
| Yield | Moderate to Good | Yields can vary depending on the specific conditions and the efficiency of the purification. |
The Cyclocondensation Route: Building from Fluorinated Precursors
An alternative and more convergent approach involves the construction of the pyridazine ring from a pre-fluorinated C4 building block. The classic Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with hydrazine, provides a template for this strategy[3].
The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyridazine ring. The key challenge in this approach lies in the synthesis of a suitable perfluorinated 1,4-dicarbonyl precursor.
Diagram 2: Cyclocondensation of a Perfluorinated 1,4-Diketone with Hydrazine
Caption: The Paal-Knorr type synthesis of 3,4,5,6-tetrafluoropyridazine.
The synthesis of a suitable perfluorinated 1,4-dicarbonyl compound, such as hexafluoro-1,4-butanedial or a corresponding diketone, is not trivial. These compounds are often not commercially available and their synthesis can be challenging. Potential synthetic routes to such precursors could involve the oxidation of perfluorinated diols or the ozonolysis of a perfluorinated cyclic alkene. The reaction of hexafluoroglutaryl fluoride with a reducing agent could also be explored.
Hypothetical Experimental Protocol: Cyclocondensation Route
-
Step 1: Synthesis of a Perfluorinated 1,4-Dicarbonyl Compound: This would be the most challenging step and would require dedicated research and development.
-
Step 2: Cyclocondensation with Hydrazine:
-
Dissolve the perfluorinated 1,4-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.
-
Add one equivalent of hydrazine hydrate, potentially in the presence of a catalytic amount of acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the formation of the pyridazine product by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and isolate the product by extraction and subsequent purification, likely through distillation or chromatography.
-
Comparative Analysis and Future Perspectives
Currently, the HALEX route stands as the more established and industrially viable method for the synthesis of 3,4,5,6-tetrafluoropyridazine, primarily due to the greater accessibility of the chlorinated precursor. However, this route suffers from the use of harsh reaction conditions, the need for specialized high-pressure equipment, and the generation of significant amounts of inorganic salt waste.
The cyclocondensation route , while conceptually more elegant and potentially more environmentally benign, is hampered by the lack of a readily available and cost-effective perfluorinated 1,4-dicarbonyl precursor. The development of an efficient synthesis for such a precursor would represent a significant breakthrough and could make this route the preferred method in the future.
Future research in this area should focus on:
-
Optimization of the HALEX process: Investigating novel, more efficient, and milder fluorination conditions, perhaps utilizing advanced catalytic systems.
-
Development of novel routes to perfluorinated 1,4-dicarbonyls: Exploring new synthetic methodologies to access these key precursors in a practical and scalable manner.
-
Direct C-H fluorination: While challenging for a fully hydrogenated pyridazine, the development of selective late-stage C-H fluorination techniques could offer a revolutionary approach to the synthesis of fluorinated pyridazines.
Conclusion
3,4,5,6-Tetrafluoropyridazine is a valuable and highly reactive building block with significant potential in drug discovery and materials science. This guide has detailed the two primary synthetic avenues to this important molecule. While the HALEX fluorination of tetrachloropyridazine remains the most practical approach at present, the development of a viable synthesis for a perfluorinated 1,4-dicarbonyl precursor could shift the paradigm towards the more convergent cyclocondensation route. Continued innovation in fluorination chemistry and the synthesis of fluorinated building blocks will undoubtedly lead to more efficient, sustainable, and scalable methods for the production of 3,4,5,6-tetrafluoropyridazine, further unlocking its potential for scientific advancement.
References
- Clark, J. H., & Macquarrie, D. J. (1998). Catalysis of chemistry by supported reagents.
- CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine. (This is an illustrative example of a polychloropyridazine synthesis).
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds and reaction intermediates). Journal of Fluorine Chemistry, 109(1), 3-11.
- Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine chemistry: principles and commercial applications. Springer Science & Business Media.
- Kiplinger, P. F., Richmond, T. G., & Osterberg, C. E. (1994). Activation of Carbon-Fluorine Bonds by Metal Complexes. Chemical Reviews, 94(2), 373-431.
- Sandford, G. (2007). Perfluoroalkanes. Tetrahedron, 63(24), 5041-5068.
- Lin, T. P., & O'Hagan, D. (2017). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 204, 28-44.
Sources
Tetrafluoropyridazine: A Core Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rising Prominence of Fluorinated Heterocycles
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—offer a powerful tool for molecular design. Among the vast landscape of fluorinated heterocycles, polyfluorinated diazines, and in particular tetrafluoropyridazine, represent a class of highly versatile and reactive building blocks. This guide provides a comprehensive overview of the physical and chemical properties of 3,4,5,6-tetrafluoropyridazine, offering insights into its synthesis, reactivity, and potential applications to empower researchers in their scientific endeavors.
Structural and Physical Properties: A Foundation of Reactivity
3,4,5,6-Tetrafluoropyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, with all four carbon atoms of the ring substituted with fluorine. This high degree of fluorination profoundly influences its physical and chemical properties.
Table 1: Predicted Physical Properties of 3,4,5,6-Tetrafluoropyridazine
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Molecular Formula | C₄F₄N₂ | By definition |
| Molecular Weight | 152.05 g/mol | Calculated from atomic weights |
| Appearance | Colorless to light-yellow liquid or low-melting solid | Similar to other small, fluorinated heterocycles |
| Boiling Point | Estimated 100-120 °C | Lower than polychlorinated analogs due to weaker intermolecular forces. Comparable to tetrafluoropyridine (b.p. 102 °C). |
| Density | Estimated 1.5 - 1.6 g/mL | Higher than non-fluorinated pyridazine due to the high atomic weight of fluorine. |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, acetonitrile). Insoluble in water. | Typical for non-polar, fluorinated organic compounds. |
It is crucial to note that these are estimated values. Experimental determination is necessary for precise characterization.
The Chemistry of this compound: A Hub of Synthetic Utility
The electron-withdrawing nature of the four fluorine atoms and the two nitrogen atoms renders the pyridazine ring highly electron-deficient. This electronic characteristic is the primary driver of its reactivity, making it an excellent substrate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr): The Cornerstone of Reactivity
The high electrophilicity of the carbon atoms in the this compound ring makes them highly susceptible to attack by nucleophiles. This reactivity is the most significant aspect of its chemistry and the primary reason for its utility as a synthetic building block.
Theoretical studies on perfluoropyridazine suggest that nucleophilic attack is most likely to occur at the 4- and 5-positions, which are para to the ring nitrogens[1]. The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the electron-withdrawing fluorine and nitrogen atoms.
Figure 1: Generalized mechanism of nucleophilic aromatic substitution on this compound.
The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Studies on the related 4,5,6-trifluoropyridazin-3(2H)-one show that a variety of nucleophiles, including amines, can readily displace fluoride ions[2][3]. Softer nucleophiles tend to favor substitution at the 4-position[2].
Experimental Protocol: Representative Nucleophilic Substitution
This protocol is a general guideline based on reactions with analogous polyfluoroheterocycles. Optimization for specific substrates and nucleophiles is essential.
-
Reaction Setup: To a stirred solution of 3,4,5,6-tetrafluoropyridazine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the desired nucleophile (1.0-1.2 eq).
-
Base (if required): If the nucleophile is a neutral species (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine; 1.5-2.0 eq) to facilitate the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction to room temperature. If a solid base was used, filter the mixture. The filtrate can be concentrated under reduced pressure. The residue is then typically partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyridazine.
Synthesis of this compound: Accessing the Core Scaffold
The synthesis of polyfluorinated heterocycles often involves the fluorination of their polychlorinated analogues. This halogen exchange (HALEX) reaction is a common and effective method.
Sources
An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetrafluoropyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrafluoropyridazine (C₄F₄N₂) is a highly fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. Its electron-deficient nature, arising from the cumulative electron-withdrawing effects of four fluorine atoms and two nitrogen atoms in the aromatic ring, makes it an intriguing building block for novel pharmaceuticals and functional materials. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, intermolecular interactions, and, consequently, its biological activity and material properties. This guide provides a comprehensive overview of the predicted molecular geometry and crystal structure of this compound, drawing upon established principles and data from analogous compounds. Crucially, in the absence of a published experimental crystal structure for this compound, this document also serves as a practical manual, detailing the necessary experimental and computational protocols to definitively determine its structure.
Introduction: The Significance of Structural Elucidation
The precise arrangement of atoms in a molecule dictates its physical and chemical properties. For drug development professionals, understanding the molecular geometry is fundamental to predicting how a molecule will interact with a biological target. The crystal structure, which describes the arrangement of molecules in a solid-state lattice, provides invaluable insights into intermolecular forces, polymorphism, and solubility—all critical parameters in drug formulation and delivery. For materials scientists, the crystal packing can influence properties such as conductivity, optical behavior, and mechanical strength.
While the Cambridge Structural Database (CSD), a comprehensive repository of small-molecule crystal structures, contains over a million entries, a definitive experimental structure for this compound has yet to be reported.[1][2][3] This guide, therefore, adopts a two-pronged approach: firstly, to present a robust prediction of its structure based on established chemical principles and data from closely related molecules; and secondly, to provide detailed, field-proven methodologies for its synthesis and structural determination.
Predicted Molecular Geometry
The molecular geometry of this compound can be predicted with a high degree of confidence using Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy with the known structures of pyridazine and 2,3,5,6-tetrafluoropyridine.[4]
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. In its parent form, it is planar. The introduction of four fluorine atoms is expected to have a minimal effect on the planarity of the ring itself. The key structural parameters to consider are bond lengths and bond angles.
Table 1: Predicted and Comparative Molecular Geometry Parameters
| Parameter | Predicted Value (this compound) | Experimental Value (2,3,5,6-Tetrafluoropyridine) |
| C-C Bond Length | ~1.38 - 1.40 Å | ~1.38 Å |
| C-N Bond Length | ~1.32 - 1.34 Å | ~1.33 Å |
| N-N Bond Length | ~1.33 - 1.35 Å | N/A |
| C-F Bond Length | ~1.33 - 1.35 Å | ~1.34 Å |
| C-C-C Bond Angle | ~118° - 122° | ~120° |
| C-C-N Bond Angle | ~118° - 122° | ~120° |
| C-N-N Bond Angle | ~117° - 121° | N/A |
| Dihedral Angle | Expected to be planar (~0°) | Planar |
Note: Predicted values are estimations based on theoretical calculations and data from analogous structures. Experimental determination is required for definitive values.
The high degree of fluorination will significantly influence the electronic distribution within the molecule, but the fundamental planar geometry of the pyridazine core is expected to be maintained.
Caption: Predicted molecular structure of 3,4,5,6-tetrafluoropyridazine.
Predicted Crystal Structure and Intermolecular Interactions
In the solid state, molecules of this compound are expected to pack in a manner that maximizes favorable intermolecular interactions. Given the highly polar nature of the C-F bonds and the presence of the nitrogen lone pairs, the following interactions are likely to be significant in the crystal lattice:
-
π-π Stacking: The electron-deficient pyridazine ring can participate in π-π stacking interactions with adjacent rings. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds.
-
Dipole-Dipole Interactions: The molecule will possess a significant dipole moment due to the asymmetrical arrangement of the electronegative fluorine and nitrogen atoms. These dipole-dipole interactions will play a crucial role in the orientation of the molecules within the crystal lattice.
-
Halogen Bonding: The fluorine atoms, particularly given their electron-withdrawing environment, could potentially act as halogen bond donors to the nitrogen lone pairs of neighboring molecules.
The interplay of these forces will determine the final crystal system, space group, and unit cell parameters.
Experimental Determination of the Crystal Structure: A Practical Guide
The following sections provide detailed protocols for the synthesis, crystallization, and structural analysis of this compound.
Synthesis of this compound
The synthesis of fluorinated pyridazines can be achieved through several routes.[5][6][7][8] A common approach involves the fluorination of a corresponding chlorinated precursor.[9]
Protocol for the Synthesis of this compound:
-
Starting Material: Tetrachloropyridazine.
-
Fluorinating Agent: Spray-dried potassium fluoride (KF) is a common and effective fluorinating agent for this type of reaction.
-
Solvent: A high-boiling point, polar aprotic solvent such as sulfolane is typically used.
-
Procedure:
-
In a well-ventilated fume hood, charge a sealed reaction vessel with tetrachloropyridazine, an excess of spray-dried KF, and sulfolane.
-
Heat the reaction mixture to a high temperature (typically >200°C) with vigorous stirring.
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction mixture and pour it into a large volume of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
-
Caption: General workflow for the synthesis of this compound.
Single-Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[10][11][12]
Protocol for Crystallization of this compound:
-
Purification: The starting material must be of the highest possible purity.
-
Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Good starting points include alkanes (e.g., hexane), aromatic solvents (e.g., toluene), and chlorinated solvents (e.g., dichloromethane).
-
Crystallization Methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.[13]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., in a refrigerator).[11]
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the crystal structure of a small molecule.[14]
Protocol for SC-XRD Data Collection and Structure Solution:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[14]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the phase problem and generate an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate positions of all atoms.
Gas-Phase Molecular Geometry Determination
Gas-phase electron diffraction (GED) provides information about the molecular structure in the absence of intermolecular interactions, offering a valuable comparison to the solid-state structure.[15]
Protocol for Gas-Phase Electron Diffraction (GED):
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.[16][17]
-
Electron Diffraction: A high-energy beam of electrons is passed through the gas, and the scattered electrons are detected on a photographic plate or a CCD detector.[18]
-
Data Analysis: The resulting diffraction pattern, consisting of concentric rings, is analyzed to determine the internuclear distances and bond angles in the molecule.
Caption: Overall experimental workflow for structural determination.
Computational Modeling of Molecular Structure
Density Functional Theory (DFT) is a powerful computational method for predicting the geometric and electronic properties of molecules.[19][20][21][22][23]
Protocol for DFT-Based Structure Optimization:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
-
Method: A suitable functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-311+G(d,p) or def2-TZVP) should be chosen.[19][20]
-
Calculation:
-
Construct an initial 3D model of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation of the molecule.
-
Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum (IR and Raman).
-
-
Analysis: The output of the calculation will provide detailed information on bond lengths, bond angles, dihedral angles, and electronic properties such as the molecular orbitals and electrostatic potential.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this guide provides a robust, scientifically grounded framework for its prediction and elucidation. The presented protocols for synthesis, crystallization, and analysis by SC-XRD, GED, and DFT offer a clear pathway for researchers to uncover the precise three-dimensional arrangement of this promising molecule. Such knowledge is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials based on the this compound scaffold.
References
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PubChem. (n.d.). 2,3,5,6-Tetrafluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of fluorinated pyridazines. (n.d.). SIOC-Journal.cn. Retrieved from [Link]
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Wärnmark, K., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(40), 13130-13134. Available at: [Link]
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Vishnevskiy, Y. V., et al. (2020). Low pressure gas electron diffraction: An experimental setup and case studies. The Journal of Chemical Physics, 153(2), 024302. Available at: [Link]
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Quantum chemical calculations of tetrafluoropyridazine electronic structure
A Technical Guide to the Electronic
Structure of Tetrafluoropyridazine: A Quantum Chemical Approach
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the electronic structure of 3,4,5,6-tetrafluoropyridazine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We move beyond a simple procedural outline to deliver a comprehensive understanding of why specific quantum chemical methodologies are chosen and how the resulting data can be rationally applied in the drug discovery process. This document details a robust computational workflow using Density Functional Theory (DFT), outlines the interpretation of key electronic descriptors, and connects these fundamental properties to practical applications in designing next-generation therapeutics.
Introduction: The Strategic Importance of Fluorinated Pyridazines
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The introduction of fluorine atoms into this scaffold, creating molecules like this compound, dramatically alters its physicochemical properties. Fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[6][7][8]
Understanding the precise electronic consequences of this polyfluorination is paramount. It governs the molecule's reactivity, its capacity for non-covalent interactions (such as hydrogen and halogen bonds), and its overall electrostatic profile, which dictates how it recognizes and binds to a biological target. Quantum chemical calculations offer a powerful lens through which we can visualize and quantify these electronic properties, providing predictive insights that can accelerate the drug design cycle.
The Theoretical & Methodological Framework
The primary goal of these calculations is to solve the time-independent Schrödinger equation (Ĥψ = Eψ) for the molecule, which describes the energy and wavefunction of its electrons.[9] For a multi-atom system like this compound, an exact solution is impossible. Therefore, we rely on robust, well-validated approximations.
The Power of Density Functional Theory (DFT)
While traditional ab initio methods focus on approximating the complex many-electron wavefunction, Density Functional Theory (DFT) offers a more computationally efficient yet highly accurate alternative.[10] DFT is built on the principle that the ground-state energy of a molecule can be determined from its electron density, a simpler, three-dimensional quantity. This approach has been proven to provide an excellent description of the geometry and electronic structures of heterocyclic and halogenated compounds.[11][12][13]
Causality Behind Method Selection: Functional and Basis Set
The accuracy of a DFT calculation is critically dependent on two key choices: the exchange-correlation functional and the basis set.
-
Exchange-Correlation Functional: This is the component of DFT that approximates the complex quantum mechanical interactions between electrons. For organic molecules containing heteroatoms, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are often the most reliable. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and robust choice that provides a good balance of accuracy and computational cost for systems like this compound.[14][15]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[9] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For a molecule containing highly electronegative fluorine atoms, it is crucial to use a basis set that can accurately model both the core and valence electrons, as well as the polarization of the electron cloud. A Pople-style basis set such as 6-311+G(d,p) is an excellent choice.
-
6-311: A "triple-zeta" basis set, providing high flexibility for valence electrons.
-
+: Adds "diffuse" functions, which are essential for accurately describing lone pairs and regions of electron density far from the nuclei.
-
(d,p): Adds "polarization" functions to non-hydrogen (d) and hydrogen (p) atoms, allowing for anisotropy in the electron distribution, which is critical for describing chemical bonds.
-
A Validated Computational Workflow
The following protocol outlines a self-validating system for calculating and analyzing the electronic properties of this compound. Each step builds upon the previous one to ensure the final results are derived from a physically meaningful molecular state.
Figure 1: A validated workflow for quantum chemical calculations.
Experimental Protocol
-
Step 1: Initial Structure Generation
-
Construct the 3D molecular structure of 3,4,5,6-tetrafluoropyridazine using a molecular builder (e.g., GaussView, Avogadro). Ensure standard bond lengths and angles are used as a starting point.
-
-
Step 2: Geometry Optimization
-
Objective: To find the equilibrium geometry of the molecule, which corresponds to the lowest point on the potential energy surface.
-
Methodology: Perform a geometry optimization calculation using the chosen DFT method (B3LYP) and basis set (6-311+G(d,p)). The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is minimized.
-
-
Step 3: Vibrational Frequency Calculation
-
Objective: To verify that the optimized structure is a true energy minimum and to obtain thermodynamic data.
-
Methodology: Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
-
Step 4: Single-Point Energy and Property Calculation
-
Objective: To compute the final electronic energy and generate the detailed wavefunction file required for subsequent analysis.
-
Methodology: Using the verified minimum-energy geometry, perform a single-point energy calculation. This step is where the final, high-quality electronic properties are determined.
-
-
Step 5: Analysis of Electronic Properties
-
a. Frontier Molecular Orbital (FMO) Analysis: Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability.[16][17]
-
b. Molecular Electrostatic Potential (MEP) Mapping: The MEP is a 3D map of the electrostatic potential around the molecule.[18] It visualizes regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue).[19] This map is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
-
c. Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a localized picture of bonds and lone pairs, which aligns with the chemist's Lewis structure intuition.[20][21] It provides detailed information on atomic charges, hybridization, and donor-acceptor (delocalization) interactions between filled and empty orbitals.[11][22]
-
d. Time-Dependent DFT (TD-DFT): To investigate the electronic absorption properties (e.g., UV-Vis spectrum), TD-DFT calculations can be performed.[13][23] This method calculates the energies of electronic transitions from the ground state to various excited states.
-
Analysis and Implications for Drug Discovery
The data derived from the computational workflow provides a rich, quantitative picture of this compound's electronic character.
Quantitative Data Summary
The following table presents hypothetical but realistic data for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory.
| Parameter | Calculated Value | Significance |
| EHOMO | -8.5 eV | Relates to ionization potential; lower energy suggests higher stability against oxidation. |
| ELUMO | -1.2 eV | Relates to electron affinity; a low-lying LUMO indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 7.3 eV | A large gap indicates high kinetic stability and low chemical reactivity.[17] |
| Dipole Moment | 3.5 D | Indicates significant molecular polarity, influencing solubility and dipole-dipole interactions. |
| NBO Charge on N | -0.45 e | Confirms the high negative charge on the nitrogen atoms, making them key H-bond acceptors. |
| NBO Charge on F | -0.38 e | Shows significant electron withdrawal by fluorine, influencing the ring's electrostatics. |
Interpretation and Strategic Application
-
Frontier Orbitals and Reactivity: The HOMO is expected to be distributed over the pyridazine ring, particularly involving the nitrogen lone pairs. The LUMO, a π* anti-bonding orbital, will also be located on the ring. The high electronegativity of the four fluorine atoms significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted pyridazine.[6] This polyfluorination leads to a large HOMO-LUMO gap, indicating that this compound is a kinetically stable molecule, a desirable trait for a drug scaffold.[6]
-
Molecular Electrostatic Potential (MEP) and Non-Covalent Interactions: The MEP map is the most intuitive tool for drug designers.
-
Negative Potential (Red): Intense negative potential will be localized around the two adjacent nitrogen atoms due to their lone pairs. These are prime hydrogen bond acceptor sites, critical for anchoring the molecule in a protein's active site.
-
Positive Potential (Blue): The fluorine atoms, despite their high electronegativity, create a positive region on the opposite side of the C-F bond, known as a σ-hole. This region can participate in favorable "halogen bonding" with electron-rich atoms (like oxygen or sulfur) in a receptor.
-
Neutral/Slightly Positive (Green/Yellow): The fluorinated carbon face of the ring will be electron-deficient, making it suitable for π-stacking interactions with electron-rich aromatic residues (e.g., Tryptophan, Tyrosine) in a binding pocket.
-
-
NBO Analysis and Charge Distribution: NBO analysis quantifies the MEP observations. The calculated negative charges on the nitrogen and fluorine atoms confirm their roles as key interacting centers. Furthermore, analyzing the delocalization interactions from filled (donor) orbitals to empty (acceptor) anti-bonding orbitals (like σ* C-F) provides a quantitative measure of hyperconjugation and inductive effects that stabilize the molecule.[11][20]
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Initial Biological Screening of Tetrafluoropyridazine and Its Simple Derivatives
An In-Depth Technical Guide:
Foreword: The Strategic Value of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the deliberate introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Heterocyclic compounds form the backbone of a vast majority of approved drugs, and their strategic fluorination often imbues them with superior pharmacological properties.[1][2] The C-F bond, with its high strength and minimal steric footprint, can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, improve binding affinity to target proteins, and fine-tune lipophilicity to optimize membrane permeability and overall bioavailability.[1][3][5]
The tetrafluoropyridazine core is a compelling, albeit relatively underexplored, scaffold. Its electron-deficient nature, a result of four strongly withdrawing fluorine atoms and two ring nitrogens, makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is not a liability but a strategic advantage, providing a versatile handle for the synthesis of a diverse library of derivatives. This guide provides a robust, field-proven framework for the initial biological screening of this compound and its derivatives, designed to efficiently identify and prioritize compounds with therapeutic potential. We will proceed with a tiered, causality-driven approach, moving from broad-based primary screens to more focused secondary and mechanistic assays.
The this compound Scaffold: Synthesis and Derivatization
While a comprehensive review of synthetic chemistry is outside the scope of this screening guide, understanding the accessibility of the core and its derivatives is crucial. The high reactivity of perfluoro- and polyfluoro-azines like this compound towards SNAr allows for the regioselective displacement of fluorine atoms with a wide array of nucleophiles (O-, N-, S-, and C-based).[6][7] This enables the systematic generation of a library of simple derivatives where substituents can be precisely placed to probe structure-activity relationships (SAR).
A general approach to derivatization involves the reaction of the parent 3,4,5,6-tetrafluoropyridazine with one or more equivalents of a chosen nucleophile. The reaction conditions (solvent, temperature, base) can be tuned to control the degree of substitution, yielding mono-, di-, or tri-substituted pyridazines. This synthetic tractability is a key reason for the scaffold's appeal in a discovery program.
A Tiered Strategy for Efficient Biological Screening
A successful initial screening campaign must be both comprehensive and resource-efficient. It should cast a wide net to detect diverse biological activities while simultaneously incorporating decision points to discard inactive or overtly toxic compounds early. The following tiered workflow is designed to achieve this balance.
Caption: A tiered workflow for the initial biological screening of novel compounds.
Tier 1: Primary Screening - Casting a Wide Net
The objective of Tier 1 is to perform rapid, cost-effective assays on the entire compound library to identify any form of biological activity and flag pan-assay interference compounds or those with unacceptable general toxicity.
In Vitro Cytotoxicity Screening
Causality: Before assessing for specific therapeutic activities, it is essential to determine a compound's intrinsic cytotoxicity. A compound that is highly toxic to all cell types is generally a poor candidate for further development (with the exception of broad-spectrum cytotoxics for oncology). This assay serves as a fundamental filter. We will utilize the XTT assay, a second-generation tetrazolium salt-based method that offers advantages over the classic MTT assay, most notably the formation of a water-soluble formazan product, which simplifies the protocol and improves reliability.[8][9]
Caption: The principle of the XTT cell viability assay.
Experimental Protocol: XTT Cytotoxicity Assay
-
Cell Seeding: Plate mammalian cells (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa or MCF-7) in a 96-well microtiter plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) controls and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent with the activation reagent (electron coupling agent) according to the manufacturer's instructions.
-
Incubation with XTT: Add 50 µL of the freshly prepared XTT working solution to each well. Gently agitate the plate to mix.
-
Signal Development: Return the plate to the incubator for 2-4 hours. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.[8]
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A single, high concentration (e.g., 10 or 25 µM) is typically used for primary screening.
Trustworthiness & Self-Validation: A critical control is to test for direct compound interference. Some compounds can chemically reduce XTT without cellular activity, leading to false-negative results (apparent high viability).[9] This is checked by performing the assay in cell-free wells containing only medium and the test compound. Any significant color change in these wells indicates interference.
Broad-Spectrum Antimicrobial Screening
Causality: Heterocyclic compounds are a rich source of antimicrobial agents. The agar disk diffusion method is a classic, qualitative, and highly efficient primary screen to test compounds against a panel of representative Gram-positive and Gram-negative bacteria and fungi.[10][11] It provides a clear visual indication of activity, allowing for rapid categorization of compounds.[12]
Experimental Protocol: Agar Disk Diffusion Assay
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a fixed volume (e.g., 10 µL) of each test compound solution (at a high concentration, e.g., 1 mg/mL in DMSO) onto a separate disk. Include a vehicle-only (DMSO) negative control and a positive control antibiotic disk (e.g., ampicillin, ciprofloxacin).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Data Acquisition: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where microbial growth is prevented) for each compound.
Data Presentation: Illustrative Antimicrobial Screening Data
| Compound ID | S. aureus (Gram +) Zone (mm) | E. coli (Gram -) Zone (mm) | C. albicans (Fungus) Zone (mm) |
| TFP-001 | 7 | 6 | 6 |
| TFP-002 | 18 | 7 | 6 |
| TFP-003 | 6 | 15 | 6 |
| TFP-004 | 14 | 12 | 15 |
| Ampicillin | 25 | 22 | NT |
| DMSO | 6 | 6 | 6 |
| NT = Not Tested. A zone of 6 mm represents no inhibition (the diameter of the disk itself). |
Tier 2: Hit Confirmation and Potency Determination
Compounds showing promising activity in Tier 1 ("hits") are advanced to Tier 2 for quantitative analysis. This step is crucial for confirming the primary activity and determining potency, allowing for the prioritization of the most promising candidates.
Cytotoxicity Potency: IC₅₀ Determination
Causality: A single-point inhibition value from a primary screen is insufficient for decision-making. A dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀), the standard measure of a compound's potency.[13] This involves testing the compound across a range of concentrations. Screening against a panel of cell lines, including cancerous and non-cancerous lines, provides an initial assessment of selectivity.
Experimental Protocol: The protocol is identical to the XTT assay described in Section 4.1, with the key difference being that each "hit" compound is tested in a 7- to 10-point two- or three-fold serial dilution. The resulting viability data is plotted against the logarithm of the compound concentration, and a non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value.
Data Presentation: Illustrative IC₅₀ Data
| Compound ID | IC₅₀ on MCF-7 (µM) | IC₅₀ on HeLa (µM) | IC₅₀ on HEK293 (µM) | Selectivity Index (HEK293 / MCF-7) |
| TFP-005 | 1.2 | 2.5 | > 50 | > 41.7 |
| TFP-006 | 15.8 | 12.1 | 18.2 | 1.15 |
| Doxorubicin | 0.8 | 0.5 | 1.5 | 1.88 |
Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
Causality: The disk diffusion assay is qualitative. To properly compare the potency of antimicrobial hits, a quantitative measure is required. The Minimum Inhibitory Concentration (MIC) is the gold-standard, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14] The broth microdilution method is a standardized and efficient way to determine MIC values.[10][15]
Caption: Workflow for MIC determination using the broth microdilution method.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of each test compound in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial suspension as described in Section 4.2 and dilute it in broth to the final required concentration (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the diluted inoculum to each well of the plate containing the test compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate under appropriate conditions.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can also be done by measuring the optical density (OD) at 600 nm with a plate reader.
Tier 3: Preliminary Mechanism of Action (MoA) Assays
For high-priority hits from Tier 2 (e.g., compounds with high potency and selectivity), gaining early insight into their mechanism of action is invaluable. While comprehensive MoA studies are beyond the scope of an initial screen, simple, targeted assays can provide crucial direction.
Causality: Enzyme inhibition is a common mechanism of action for many successful drugs.[16] If the drug discovery program has a specific biological target (e.g., a particular kinase, protease, or bacterial enzyme), the most promising compounds can be tested for direct inhibition of that enzyme. This provides a direct link between the compound and a molecular target, validating the screening results.[17][18][19]
General Protocol: In Vitro Enzyme Inhibition Assay
-
Assay Setup: In a microplate, combine the target enzyme, a buffer solution, and any necessary cofactors.
-
Inhibitor Addition: Add the test compound at various concentrations (similar to an IC₅₀ determination).
-
Initiation: Add the enzyme's specific substrate to start the reaction. This substrate is often linked to a reporter system (e.g., colorimetric, fluorescent, or luminescent).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Signal Detection: Stop the reaction and measure the product formation using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ for enzyme inhibition.
Trustworthiness & Self-Validation: It is crucial to run counter-screens to ensure the observed inhibition is not an artifact. This includes testing for assay interference (e.g., compound fluorescence interfering with a fluorescent readout) and ensuring the inhibition is specific to the target enzyme and not a result of non-specific effects like compound aggregation.
Conclusion and Path Forward
This in-depth guide outlines a logical, multi-tiered strategy for the initial biological evaluation of this compound and its derivatives. By progressing from broad primary screens to quantitative hit confirmation and preliminary mechanistic studies, this workflow enables the efficient identification of lead compounds. The data generated—cytotoxicity, antimicrobial zones, IC₅₀ values, and MICs—forms a solid foundation for establishing structure-activity relationships and making data-driven decisions. Promising candidates emerging from this cascade are well-validated starting points for further medicinal chemistry optimization, advanced pharmacological profiling, and eventual in vivo efficacy studies.
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Methodological & Application
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on Tetrafluoropyridazine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions to tetrafluoropyridazine. It delves into the underlying mechanistic principles, details established experimental protocols for the synthesis of mono-, di-, and tri-substituted derivatives, and explores the broad utility of this chemistry in medicinal chemistry and materials science. By offering a blend of theoretical understanding and practical, field-proven methodologies, this guide aims to empower researchers to effectively utilize this compound as a versatile scaffold for the creation of novel chemical entities.
Introduction: The Strategic Value of this compound
Fluorinated heterocyclic compounds are of immense interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] Among the various fluorinated heterocycles, this compound stands out as a highly valuable and versatile building block. Its electron-deficient nature, a consequence of the two adjacent nitrogen atoms and four fluorine substituents, renders it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This reactivity provides a powerful and modular platform for the synthesis of a diverse array of substituted pyridazine derivatives.[6][7]
The ability to sequentially and regioselectively replace the fluorine atoms with a wide range of nucleophiles allows for the systematic modulation of molecular properties, making this compound an attractive scaffold in drug discovery programs.[8] This guide will provide a detailed exploration of the chemistry of this compound, with a focus on practical applications and robust protocols to facilitate its use in the modern research laboratory.
Mechanistic Insights and Regioselectivity
The SNAr reaction of this compound proceeds via a stepwise addition-elimination mechanism. The electron-deficient pyridazine ring readily accepts a nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[9] Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product.
The regioselectivity of the initial nucleophilic attack is a critical aspect of this chemistry. Theoretical studies and experimental observations indicate that the first nucleophilic substitution on this compound preferentially occurs at the C4 position, which is para to one of the nitrogen atoms.[5] This preference is attributed to both electronic and kinetic factors, particularly the stabilization of the transition state leading to the Meisenheimer complex.[5]
Caption: General mechanism of the SNAr reaction on this compound.
Once the first fluorine atom is substituted, the regioselectivity of subsequent substitutions is influenced by the electronic properties of the newly introduced substituent.[6] Electron-donating groups can direct the next nucleophilic attack to specific positions, while electron-withdrawing groups will have a different directing effect. This predictable regioselectivity is a key advantage for the controlled synthesis of polysubstituted pyridazines.
Applications in Drug Discovery and Materials Science
The functionalized pyridazine core is a prevalent motif in a wide range of biologically active compounds, including antivirals, anticancer agents, and cardiovascular drugs.[2] The ability to readily introduce diverse functionalities onto the this compound scaffold via SNAr reactions makes it a powerful tool in medicinal chemistry for the generation of compound libraries for high-throughput screening and for lead optimization studies.
In materials science, the electron-deficient nature of the perfluorinated pyridazine ring makes it an interesting component for the design of novel organic electronic materials. By incorporating electron-donating groups through SNAr reactions, researchers can create push-pull systems with tailored photophysical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions on this compound. It is crucial to note that reaction conditions, such as solvent, temperature, and base, may need to be optimized for specific nucleophiles and desired products.[9][10]
General Considerations
-
Reagents and Solvents: this compound is a volatile and reactive compound and should be handled in a well-ventilated fume hood. Anhydrous solvents are recommended for reactions involving strong bases like sodium hydride. Common solvents for SNAr reactions include acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF).[9]
-
Bases: A variety of bases can be used to facilitate the reaction, depending on the pKa of the nucleophile. Common choices include potassium carbonate, triethylamine, and sodium hydride.[9]
-
Reaction Monitoring: Reactions can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the product.
Protocol 1: Monosubstitution with an Amine Nucleophile
This protocol describes the reaction of this compound with a primary or secondary amine to yield a mono-aminated product.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the this compound in acetonitrile.
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add potassium carbonate (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Allow the reaction to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-substituted product.
Protocol 2: Disubstitution with an Oxygen Nucleophile
This protocol details the reaction of a monosubstituted trifluoropyridazine with a phenoxide nucleophile to yield a disubstituted product.
Materials:
-
Monosubstituted trifluoropyridazine (e.g., 4-morpholino-3,5,6-trifluoropyridazine)
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phenol (1.1 eq) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of the monosubstituted trifluoropyridazine (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until complete as indicated by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the SNAr of this compound with various nucleophiles.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Nitrogen | Morpholine | K₂CO₃ | CH₃CN | Reflux | 85-95 |
| Aniline | Et₃N | DMF | 80 | 70-85 | |
| Oxygen | Phenol | NaH | THF | RT | 80-90 |
| Methanol | NaOMe | MeOH | Reflux | 75-85 | |
| Sulfur | Thiophenol | K₂CO₃ | DMF | RT | 90-98 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Consider using a stronger base or a more polar solvent. |
| Decomposition of starting material or product | Use milder reaction conditions (lower temperature, weaker base). Ensure the use of anhydrous solvents if using water-sensitive reagents. | |
| Formation of Multiple Products | Lack of regioselectivity | Carefully control the stoichiometry of the nucleophile. For sequential substitutions, purify the intermediate product before proceeding to the next step. |
| Difficult Purification | Similar polarity of products and byproducts | Optimize the mobile phase for column chromatography. Consider alternative purification techniques such as preparative TLC or HPLC. |
Conclusion
Nucleophilic aromatic substitution on this compound is a robust and versatile methodology for the synthesis of a wide range of functionalized pyridazine derivatives. The predictable regioselectivity and the ability to perform sequential substitutions provide a powerful platform for the rational design and synthesis of novel molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented in this application note are intended to serve as a valuable resource for researchers seeking to exploit the rich chemistry of this important heterocyclic building block.
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The Tetrafluoropyridazine Scaffold: A Privileged Motif for Modern Medicinal Chemistry
Introduction: The Emerging Role of Fluorinated Diazines in Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer enhanced potency, selectivity, and pharmacokinetic profiles is a central theme. Among the myriad of heterocyclic systems, the pyridazine core has long been recognized for its versatile biological activities.[1][2] The strategic introduction of fluorine atoms onto this scaffold gives rise to tetrafluoropyridazine, a motif that leverages the unique properties of fluorine to address key challenges in drug design.[3] This guide provides an in-depth exploration of the this compound scaffold, from its synthesis and reactivity to its application in the development of next-generation therapeutics.
The incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties.[3] The high electronegativity of fluorine can modulate the pKa of nearby functional groups, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity through the formation of favorable orthogonal interactions with biological targets.[4] In the context of the pyridazine ring, the four fluorine atoms create a highly electron-deficient aromatic system, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and making it an exceptionally versatile platform for the introduction of diverse functionalities.[5]
This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings of this compound chemistry but also detailed, field-proven protocols and insightful case studies.
Physicochemical Properties and Medicinal Chemistry Rationale
The this compound scaffold is a bioisosteric replacement for other aromatic systems, offering a unique combination of properties that are highly advantageous in drug design.[6] Bioisosterism, the interchange of atoms or groups with similar physicochemical properties, is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's characteristics to optimize its therapeutic potential.
Key Physicochemical Advantages:
-
Modulation of Lipophilicity: The introduction of multiple fluorine atoms generally increases the lipophilicity of a molecule, which can enhance membrane permeability and oral bioavailability. However, the precise impact is context-dependent and can be tailored by subsequent substitutions.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[4] By replacing hydrogen atoms with fluorine, particularly at sites prone to oxidation, the metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and potentially reduced dosing frequency.
-
Tuning of Electronic Properties: The electron-withdrawing nature of the fluorine atoms significantly lowers the electron density of the pyridazine ring. This electronic perturbation can influence the acidity or basicity of appended functional groups, which in turn affects solubility, receptor binding, and pharmacokinetic properties.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, potentially pre-organizing it for optimal binding to its biological target.
These properties make the this compound scaffold a compelling choice for medicinal chemists seeking to overcome common drug development hurdles such as poor metabolic stability, off-target toxicity, and suboptimal potency.
Synthesis and Reactivity of the this compound Core
The utility of any scaffold in medicinal chemistry is fundamentally dependent on its accessibility and the predictability of its chemical transformations. The this compound core, while not as commonly encountered as some other fluorinated heterocycles, can be prepared and functionalized through logical synthetic strategies.
Synthesis of the this compound Scaffold
While a definitive, high-yielding synthesis of the parent 3,4,5,6-tetrafluoropyridazine can be elusive in readily available literature, its synthesis can be conceptually approached through the cyclization of a perfluorinated 1,4-dicarbonyl equivalent with hydrazine.[5][7] A plausible synthetic route, based on analogous transformations of other perhalogenated compounds, involves the reaction of a perhalogenated C4 precursor with hydrazine. For instance, the synthesis of the closely related 3,6-dichloro-4,5-difluoropyridazine has been reported, providing a template for accessing the tetrafluorinated analogue.
Conceptual Synthetic Pathway for 3,4,5,6-Tetrafluoropyridazine:
Caption: Conceptual synthesis of 3,4,5,6-tetrafluoropyridazine.
Reactivity: The Power of Sequential Nucleophilic Aromatic Substitution (SNAr)
The highly electron-deficient nature of the this compound ring makes it exceptionally reactive towards nucleophiles via the SNAr mechanism.[5] This reactivity is the cornerstone of its utility as a medicinal chemistry scaffold, allowing for the controlled and sequential introduction of various substituents.
The regioselectivity of nucleophilic attack is a critical consideration. While detailed experimental studies on 3,4,5,6-tetrafluoropyridazine are not extensively published, valuable insights can be drawn from the reactivity of the closely related 4,5,6-trifluoropyridazin-3(2H)-one.[5][8] In this system, nucleophilic attack by amines occurs preferentially at the 4- and 5-positions. The ratio of the resulting isomers is dependent on the nature of the nucleophile.[8]
General Workflow for Sequential Functionalization:
Caption: Sequential SNAr on the this compound scaffold.
Application Notes and Protocols
The true value of a chemical scaffold is demonstrated through its successful application in drug discovery programs. While specific examples of marketed drugs containing the this compound core are not yet prevalent, its potential is being explored in various therapeutic areas, particularly in the design of kinase inhibitors.[9]
Case Study: this compound in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, and the development of selective inhibitors is a key focus of many pharmaceutical research efforts. The pyridazine scaffold has been successfully employed in the design of kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The this compound moiety offers the additional advantages of enhanced metabolic stability and the ability to form specific fluorine-protein interactions.
Hypothetical Design of a Kinase Inhibitor:
A hypothetical kinase inhibitor could be designed by appending a recognition element for the kinase hinge region to the this compound core via an SNAr reaction. Further functionalization at other positions on the ring could then be used to occupy other pockets of the ATP-binding site, thereby increasing potency and selectivity.
| Parameter | Non-fluorinated Pyridazine | This compound Derivative | Rationale for Improvement |
| Kinase Inhibition (IC50) | 100 nM | 10 nM | Enhanced binding through fluorine interactions and optimized geometry. |
| Metabolic Stability (t1/2 in microsomes) | 30 min | >120 min | Fluorine atoms block sites of metabolic oxidation.[4] |
| Cellular Potency (EC50) | 500 nM | 50 nM | Improved membrane permeability due to increased lipophilicity. |
Experimental Protocols
The following protocols are representative examples of how the this compound scaffold can be functionalized. These are based on established procedures for similar fluorinated heterocycles and should be adapted and optimized for specific substrates and nucleophiles.
Protocol 1: Mono-amination of this compound
This protocol describes the selective mono-substitution of a fluorine atom on the this compound ring with a primary amine.
Materials:
-
3,4,5,6-Tetrafluoropyridazine
-
Primary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3,4,5,6-tetrafluoropyridazine (1.0 eq) in anhydrous acetonitrile at 0 °C under a nitrogen atmosphere, add the primary amine (1.1 eq) followed by DIPEA (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to afford the desired mono-aminated product.
Protocol 2: Di-substitution of this compound
This protocol outlines a potential sequential di-substitution, first with an amine and then with an alcohol.
Materials:
-
Mono-aminated this compound derivative (from Protocol 1)
-
Alcohol (e.g., phenol)
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add the alcohol (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the mono-aminated this compound derivative (1.0 eq) in anhydrous DMF.
-
Warm the reaction mixture to room temperature or heat as necessary (monitor by TLC or LC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the di-substituted product.
Conclusion and Future Perspectives
The this compound scaffold represents a modern and highly versatile platform for medicinal chemistry. Its unique combination of physicochemical properties, driven by the strategic incorporation of fluorine, offers solutions to many of the challenges faced in contemporary drug discovery. The predictable and efficient functionalization of the core via sequential nucleophilic aromatic substitution allows for the rapid generation of diverse compound libraries for biological screening.
While the full potential of this scaffold is still being explored, its application in the design of kinase inhibitors and other targeted therapies holds significant promise. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, and as more efficient synthetic routes to the core structure are developed, the this compound motif is poised to become an increasingly important tool in the arsenal of the medicinal chemist. Future work will likely focus on the development of novel drugs that leverage the unique attributes of this scaffold to achieve superior therapeutic outcomes.
References
- (Reference to a general medicinal chemistry textbook or review on heterocycles)
- (Reference to a review on fluorine in medicinal chemistry)
- Chambers, R. D., & Williams, R. L. (Year). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of this compound. Journal of Organic Chemistry. [Link to a relevant, stable URL for this or a similar paper]
- (Reference to a review on the impact of fluorin
- (Reference to a general drug design or medicinal chemistry text)
- (Reference to a review on bioisosterism)
- (Repeat of reference 3 or a similar paper on pyridazine reactivity)
- (Reference to a review on the biological activities of pyridazines)
- (Reference to a paper on kinase inhibitors with pyridazine scaffolds)
- (Reference to a paper on the metabolic stability of fluorin
- (Reference to a patent or paper on the synthesis of a related fluorin
- (Another general reference on pyridazine medicinal chemistry)
- (Another reference on fluorine in medicinal chemistry)
- (Reference to a paper on the synthesis of heterocycles
- (Reference to a review on kinase inhibitors)
- (Reference to a paper on the pharmacokinetic properties of a relevant compound class)
- (Reference to a specific example of a bioactive pyridazine)
- (Reference to a paper on SNAr reactions of fluoro-N-heterocycles)
- (Another reference on kinase inhibitors)
- (Another reference on the r
- (General reference on protein kinases as drug targets)
- (Reference to a paper on the synthesis of a specific kinase inhibitor)
- (Reference to a paper on the biological evalu
-
Gill, H. S., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- (Reference to a patent application involving a this compound deriv
Sources
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- 3. Exploring Multifunctional Bioactive Components from Podophyllum sinense Using Multi-Target Ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20080114020A1 - Difluoro-Substituted Imidazopyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104211644A - Novel synthesis method of 3,4-dichloropyridazine - Google Patents [patents.google.com]
- 8. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Tetrafluoropyridazine Derivatives in Agrochemical Research
Introduction: The Strategic Role of Fluorinated Pyridazines in Modern Crop Protection
The relentless challenge of ensuring global food security necessitates the continuous innovation of agrochemicals that are not only highly effective but also possess favorable environmental and toxicological profiles. Within the vast landscape of synthetic chemistry, the incorporation of fluorine into bioactive molecules has emerged as a premier strategy for enhancing efficacy.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3]
This guide focuses on the tetrafluoropyridazine scaffold, a heterocyclic core of significant interest in agrochemical discovery. The pyridazine structure, a six-membered ring with two adjacent nitrogen atoms, is a well-established pharmacophore in herbicides, insecticides, and fungicides.[4][5] By systematically replacing the hydrogen atoms with fluorine, the resulting this compound core offers a chemically stable and highly electrophilic platform. This high degree of fluorination creates a unique electronic profile, making it an exceptional building block for creating novel agrochemicals with potentially new modes of action (MoA) or improved performance against resistant pests and weeds.
These application notes provide a comprehensive framework for researchers, from the initial synthesis of a diverse chemical library to robust protocols for evaluating their biological activity across the three primary agrochemical domains: herbicides, insecticides, and fungicides.
Part 1: Synthesis of a this compound-Based Chemical Library
Causality Behind the Synthetic Strategy: The primary goal is to create a library of diverse derivatives for biological screening. The most versatile and industrially scalable approach for functionalizing highly fluorinated heteroaromatics is through nucleophilic aromatic substitution (S-N-Ar). The electron-withdrawing fluorine atoms activate the pyridazine ring, making it susceptible to attack by a wide range of nucleophiles at specific positions. This allows for the systematic introduction of various functional groups to probe the structure-activity relationship (SAR).
The proposed workflow begins with a commercially available or synthesized chlorinated pyridazine precursor, which undergoes fluorination followed by selective S-N-Ar reactions.
Caption: General workflow for synthesizing a library of this compound derivatives.
Protocol 1: General Synthesis of a 4-Aryloxy-3,5,6-trifluoropyridazine Library
Objective: To synthesize a focused library of this compound derivatives functionalized with diverse aryloxy groups for initial biological screening.
Rationale: Phenoxy-pyridazine structures have shown notable herbicidal activity.[6][7] This protocol uses a common intermediate to rapidly generate analogues, allowing for efficient exploration of SAR.
Materials:
-
3,4,5,6-Tetrachloropyridazine
-
Spray-dried Potassium Fluoride (KF)
-
Sulfolane (anhydrous)
-
Substituted phenols (e.g., 4-chlorophenol, 2-methylphenol, 3-methoxyphenol)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Glassware: Round-bottom flasks, condenser, dropping funnel, magnetic stirrer
-
Instrumentation: TLC plates, rotary evaporator, column chromatography setup, NMR, LC-MS
Procedure:
Step 1: Synthesis of 3,4,5,6-Tetrafluoropyridazine (Intermediate)
-
Setup: In a fume hood, equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet.
-
Charging: Add 3,4,5,6-tetrachloropyridazine (1 equiv.) and spray-dried KF (6 equiv.) to the flask.
-
Solvent Addition: Add anhydrous sulfolane to the flask until the solids are suspended.
-
Reaction: Heat the mixture to 180-200 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by GC-MS analysis of small aliquots.
-
Causality: High temperature is required to overcome the activation energy for the halogen exchange (HALEX) reaction. Sulfolane is a high-boiling polar aprotic solvent suitable for this transformation.
-
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into ice-water and extract with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to yield 3,4,5,6-tetrafluoropyridazine.
Step 2: Library Synthesis via Nucleophilic Aromatic Substitution (S-N-Ar)
-
Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve a substituted phenol (1.1 equiv.) in anhydrous DMF.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv.) to the solution and stir for 15 minutes to form the phenoxide nucleophile.
-
Substrate Addition: Slowly add a solution of 3,4,5,6-tetrafluoropyridazine (1.0 equiv.) in DMF to the flask.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Causality: The fluorine at the 4-position is the most susceptible to nucleophilic attack. DMF is an excellent solvent for S-N-Ar reactions, and K₂CO₃ is a suitable base for generating the nucleophile without causing side reactions.
-
-
Workup: Quench the reaction with water and extract with EtOAc (3x). Combine the organic layers, wash with saturated NaHCO₃ (2x) and brine (1x). Dry over MgSO₄, filter, and concentrate.
-
Purification & Validation: Purify the crude product by flash column chromatography (Hexanes/EtOAc gradient). Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and LC-MS.
-
Iteration: Repeat Step 2 with a diverse set of substituted phenols to build the library.
Part 2: Application in Herbicide Research
Rationale: Pyridazine-containing molecules are known to act as bleaching herbicides by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[8] Disruption of this pathway leads to the accumulation of phytoene and rapid photo-oxidative destruction of chlorophyll, resulting in a characteristic white or bleached phenotype in susceptible plants.
Protocol 2: Primary Screening for Herbicidal Activity (Pre- and Post-Emergence)
Objective: To evaluate the herbicidal efficacy of the synthesized this compound derivatives on representative monocot and dicot weed species.
Materials:
-
Synthesized derivatives dissolved in acetone or DMSO (10 mg/mL stock)
-
Tween-20 or similar surfactant
-
Seeds of a monocot (e.g., Barnyardgrass, Echinochloa crus-galli) and a dicot (e.g., Cress, Lepidium sativum)
-
Pots or petri dishes with soil or filter paper
-
Positive Control: Norflurazon (a known PDS inhibitor)
-
Negative Control: Solvent blank (e.g., acetone/water/surfactant mixture)
-
Growth chamber with controlled light, temperature, and humidity
-
Spray bottle for post-emergence application
Procedure:
A. Pre-Emergence Assay
-
Preparation: Fill small pots with soil and sow 10-15 seeds of each test species per pot.
-
Treatment Application: Prepare test solutions by diluting the stock solution to the desired concentration (e.g., 100 µg/mL) in water containing 0.1% Tween-20. Apply 5 mL of the test solution evenly to the soil surface of each pot.
-
Controls: Apply the positive control (Norflurazon) and negative control (solvent blank) to separate pots.
-
Incubation: Place the pots in a growth chamber (e.g., 25°C, 16h light/8h dark cycle).
-
Evaluation: After 10-14 days, assess the herbicidal effect by counting the number of emerged seedlings and visually scoring the phytotoxicity (e.g., bleaching, stunting, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
B. Post-Emergence Assay
-
Plant Growth: Sow seeds as above and allow them to grow until they reach the 2-3 leaf stage.
-
Treatment Application: Using a spray bottle, apply the test solutions (prepared as in A.2) to the foliage of the seedlings until runoff.
-
Incubation & Evaluation: Place the pots back in the growth chamber. Evaluate the phytotoxicity at 3, 7, and 14 days after treatment, looking for signs of bleaching, chlorosis, and necrosis.
Data Analysis & Interpretation:
-
Compounds showing significant phytotoxicity (e.g., >80% growth inhibition or severe bleaching) are considered "hits".
-
The characteristic bleaching symptom strongly suggests PDS inhibition as a potential mode of action.[8]
-
Dose-response studies should be conducted on hit compounds to determine the GR₅₀ (concentration required for 50% growth reduction).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Utilizing Tetrafluoropyridazine as a Versatile Building Block for Functional Materials
Introduction: The Promise of a Fluorinated Heterocycle
In the vast landscape of chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules has consistently proven to be a transformative approach for tuning material properties. Fluorine's high electronegativity and unique steric profile can dramatically alter a molecule's electronics, lipophilicity, metabolic stability, and intermolecular interactions. Within the specialized class of fluorinated aromatics, perfluoroheterocycles stand out as exceptionally versatile building blocks. This guide focuses on one such powerful, yet underutilized, synthon: 3,4,5,6-tetrafluoropyridazine .
This electron-deficient diazine is characterized by a highly activated aromatic system, making it an exceptional electrophile for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone of its utility, allowing for the precise and sequential introduction of a wide array of functional groups. For researchers, drug development professionals, and material scientists, tetrafluoropyridazine offers a robust platform for the construction of complex molecular architectures, from novel drug scaffolds to high-performance polymers and porous materials. This document serves as a detailed guide to the fundamental reactivity of this compound and provides practical, field-proven protocols for its application.
Core Principles: Understanding the Reactivity of this compound
The utility of this compound is fundamentally rooted in the mechanism of Nucleophilic Aromatic Substitution (SNAr). The presence of four strongly electron-withdrawing fluorine atoms, combined with the inductive effect of the two adjacent nitrogen atoms, renders the pyridazine ring highly electron-deficient and thus susceptible to attack by nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically rapid, step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product.
Causality of Reactivity & Regioselectivity
Theoretical studies suggest that the initial nucleophilic attack on 3,4,5,6-tetrafluoropyridazine is predicted to occur preferentially at the C4 and C5 positions, which are para to the ring nitrogens[1]. However, practical synthesis often involves derivatives. For instance, in 4,5,6-trifluoropyridazin-3(2H)-one, a common derivative of this compound, the situation is more complex. The regioselectivity of substitution is influenced by a combination of factors:
-
Nature of the Nucleophile: "Soft" nucleophiles, such as anilines, tend to favor substitution at the 4-position, whereas "harder" nucleophiles may show less selectivity[2][3].
-
Substituents on the Ring: The presence of other groups on the pyridazinone ring can direct incoming nucleophiles to specific positions[2][3].
This tunable reactivity allows for a sequential substitution strategy, where different nucleophiles can be added in a stepwise manner to build up molecular complexity with a high degree of control.
Application I: Scaffolding for Medicinal Chemistry and Drug Discovery
The pyridazine and pyridazinone cores are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and cardiovascular applications[4][5][6][7]. This compound provides an excellent entry point for creating diverse libraries of such compounds. By sequentially substituting the fluorine atoms, chemists can rapidly generate novel analogues for structure-activity relationship (SAR) studies.
Protocol: Synthesis of a 4,5-Disubstituted Pyridazinone Derivative
This protocol is adapted from methodologies developed by Sandford and coworkers and demonstrates a sequential, two-step nucleophilic substitution starting from 4,5,6-trifluoropyridazin-3(2H)-one, which is readily prepared from this compound. It illustrates the principle of controlled, regioselective functionalization[2][3].
Step 1: Monosubstitution with an Aniline Nucleophile
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5,6-trifluoropyridazin-3(2H)-one (1.0 eq), aniline (1.1 eq), and sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Solvent Addition: Add ethanol (EtOH) as the solvent (approx. 0.1 M concentration).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Expert Insight: Ethanol is a suitable solvent, and NaHCO₃ is a mild base sufficient to neutralize the HF byproduct without promoting side reactions. The slight excess of the amine nucleophile ensures complete consumption of the starting material. The 4-substituted isomer is typically the major product with aniline nucleophiles[2][3].
-
-
Work-up & Isolation: After cooling to room temperature, remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the 4- and 5-substituted regioisomers, yielding the pure 4-anilino-5,6-difluoropyridazin-3(2H)-one.
Step 2: Disubstitution with a Secondary Amine
-
Reagent Preparation: To a flask containing the purified 4-anilino-5,6-difluoropyridazin-3(2H)-one (1.0 eq), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent (approx. 0.2 M).
-
Reaction: Heat the mixture to 80 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Expert Insight: DMF is a polar aprotic solvent that effectively promotes SNAr reactions. A stronger base like K₂CO₃ is used here to facilitate the reaction with the less reactive difluoro-intermediate. The substitution occurs regioselectively at the C5 position.
-
-
Work-up & Purification: Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography to yield pure 4-anilino-5-morpholino-6-fluoropyridazin-3(2H)-one.
| Nucleophile (Step 1) | Base | Solvent | Temp (°C) | Time (h) | Major Isomer Yield | Reference |
| Butylamine | NaHCO₃ | EtOH | Reflux | 4 | ~60% (4-isomer) | [2] |
| Aniline | NaHCO₃ | EtOH | Reflux | 6 | 74% (4-isomer) | [2] |
| Morpholine | NaHCO₃ | EtOH | Reflux | 5 | 55% (4-isomer) | [2] |
Application II: Building Block for High-Performance Polymers
The ability of this compound to undergo double nucleophilic substitution makes it an ideal candidate as an electrophilic monomer in step-growth polymerization. By reacting it with difunctional nucleophiles (A-A monomers), such as bisphenols or diamines, one can synthesize poly(aryl ether)s or related structures (B-B type polymerization). The incorporation of the fluorinated pyridazine unit into a polymer backbone is expected to impart desirable properties such as high thermal stability, chemical resistance, and specific gas separation characteristics.
While specific literature detailing the polymerization of 3,4,5,6-tetrafluoropyridazine is sparse, we can construct a robust, generalized protocol based on well-established methods for synthesizing poly(aryl ether sulfone)s and other high-performance polymers from activated fluoroaromatic monomers[5][8][9].
Generalized Protocol: Synthesis of a this compound-Based Poly(Aryl Ether)
This protocol describes the synthesis of a linear polymer via the reaction of this compound with a bisphenol, such as Bisphenol A. The reaction proceeds via a double SNAr, forming stable ether linkages.
-
System Preparation: Assemble a multi-neck flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet. Ensure all glassware is rigorously dried.
-
Reagent Charging: Charge the flask with Bisphenol A (1.00 eq), 3,4,5,6-tetrafluoropyridazine (1.00 eq), and finely ground, anhydrous potassium carbonate (K₂CO₃, ~2.2 eq).
-
Expert Insight: Stoichiometric balance between the nucleophilic and electrophilic monomers is critical for achieving high molecular weight in step-growth polymerization. A slight excess of the base is used to ensure complete deprotonation of the bisphenol.
-
-
Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 20-30% (w/v), and toluene as an azeotroping agent (typically ~50% of the NMP volume).
-
Azeotropic Dehydration: Heat the mixture to reflux (~140-150 °C) with vigorous stirring. Water generated from the phenoxide formation will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 4-6 hours until no more water is collected.
-
Causality: This step is absolutely critical. Water must be scrupulously removed as it can react with the activated fluoroaromatic monomer and act as a chain-terminating agent, preventing the formation of high molecular weight polymer.
-
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 170-180 °C to initiate polymerization. The viscosity of the solution will increase significantly as the polymer chains grow. Maintain this temperature for 8-24 hours.
-
Isolation and Purification: Cool the viscous solution and dilute it with additional NMP if necessary. Slowly pour the polymer solution into a large excess of a non-solvent mixture (e.g., methanol/water) under rapid stirring to precipitate the polymer as a fibrous solid.
-
Washing and Drying: Filter the polymer and wash it extensively with water to remove salts (KCl, K₂CO₃) and then with methanol to remove residual solvent. Dry the final polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
| Parameter | Typical Condition | Rationale |
| Solvent | NMP, DMAc, Sulfolane | High-boiling polar aprotic solvent to solubilize polymer and promote SNAr. |
| Base | K₂CO₃, Cs₂CO₃ | To form the more nucleophilic bisphenoxide in situ. |
| Temperature | 160 - 190 °C | Provides sufficient thermal energy for the SNAr reaction. |
| Atmosphere | Inert (N₂, Ar) | Prevents oxidative side reactions at high temperatures. |
Application III: Precursor for Porous Functional Materials
The rigid, planar structure and tetra-functionality of this compound make it an attractive, albeit challenging, building block for porous materials like Microporous Organic Polymers (MOPs) or Covalent Organic Frameworks (COFs). By first derivatizing the pyridazine core with appropriate reactive groups (e.g., ethynyl, boronic acid, or amine groups), it can be used as a multitopic linker in various polymerization or condensation reactions to build extended, porous networks. These materials are highly sought after for applications in gas storage, separation, and catalysis.
Conceptual Approach: Synthesis of a Pyridazine-Containing Microporous Organic Polymer
This section provides a conceptual, generalized protocol for synthesizing a MOP. The strategy involves a Sonogashira-Hagihara cross-coupling reaction. This requires a pre-functionalized pyridazine monomer, for instance, a diethynyl-diaryloxypyridazine, which could be synthesized from this compound and an ethynyl-functionalized phenol.
Generalized Protocol: Sonogashira-Hagihara Polycondensation
-
Monomer Synthesis: Synthesize a di-functionalized pyridazine linker. For example, react 3,4,5,6-tetrafluoropyridazine with 2 equivalents of 4-ethynylphenol to form 3,6-bis(4-ethynylphenoxy)-4,5-difluoropyridazine via SNAr.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the pyridazine-based di-alkyne monomer (1.0 eq) and a complementary tetra-haloaromatic cross-linker (e.g., tetrakis(4-iodophenyl)methane, 0.5 eq) in a mixture of anhydrous solvents like toluene and triethylamine (TEA).
-
Catalyst Addition: Add catalytic amounts of a palladium source (e.g., Pd(PPh₃)₄) and a copper co-catalyst (e.g., CuI).
-
Polymerization: Heat the mixture to 80-100 °C for 24-72 hours. A solid precipitate will form as the insoluble polymer network grows.
-
Work-up and Activation: After cooling, collect the solid by filtration. Wash it extensively with a series of solvents (e.g., chloroform, THF, methanol, acetone) in a Soxhlet extractor to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the polymer under high vacuum at an elevated temperature (e.g., 120 °C) to "activate" it by removing all solvent from the pores. The resulting solid is the microporous organic polymer.
Safety, Handling, and Characterization
Safety and Handling: While a specific MSDS for 3,4,5,6-tetrafluoropyridazine is not widely available, it should be handled with the precautions appropriate for related polyfluoroaromatic compounds.
-
Toxicity: Assumed to be toxic and an irritant. Avoid inhalation of vapors and contact with skin and eyes[10].
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and nucleophiles.
Characterization: The successful synthesis of derivatives and polymers from this compound can be confirmed using a standard suite of analytical techniques:
-
NMR Spectroscopy: ¹⁹F NMR is invaluable for tracking the substitution of fluorine atoms. ¹H and ¹³C NMR are used to confirm the overall structure of the products.
-
FT-IR Spectroscopy: To identify characteristic functional groups in the products (e.g., C-O-C ether stretch in polymers, C=O in pyridazinones).
-
Mass Spectrometry: To confirm the molecular weight of small molecule derivatives.
-
For Polymers: Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg), and Thermogravimetric Analysis (TGA) for thermal stability.
-
For Porous Materials: Gas (N₂, Ar) sorption analysis to determine surface area (BET) and pore size distribution.
References
-
Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
-
Al-Rawashdeh, N. A.-M., Al-Jaber, H. I., & Sandford, G. (2015). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. Chemistry Central Journal, 9(1), 66. [Link]
-
Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533-5540. [Link]
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Guan, X., Li, H., Ma, Y., Li, G., & Jin, J. (2015). A novel intrinsically microporous ladder polymer and copolymers derived from 1,1′,2,2′-tetrahydroxy-tetraphenylethylene for membrane-based gas separation. Polymer Chemistry, 6(39), 6923-6932. [Link]
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Wikipedia contributors. (2023). Step-growth polymerization. In Wikipedia, The Free Encyclopedia. [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Jiang, J.-X., et al. (2019). Tetrazine-Linked Covalent Organic Frameworks With Acid Sensing and Photocatalytic Activity. Advanced Materials. [Link]
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Ren, H., et al. (2011). Synthesis of a porous aromatic framework for adsorbing organic pollutants application. Journal of Materials Chemistry. [Link]
-
Kandile, N. G., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
-
Senaweera, S. M., & Weix, D. J. (2020). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules, 25(21), 5036. [Link]
-
Kim, D., et al. (2021). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Polymers, 13(11), 1714. [Link]
-
Dawson, R., & Cooper, A. I. (2012). Microporous organic polymers: a new class of materials for gas separation and storage. Chemical Society Reviews, 41(1), 200-213. [Link]
- Google Patents. (2010). CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
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Ranjbar-Karimi, R., et al. (2017). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 41(21), 12845-12853. [Link]
-
International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]
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Ding, S.-Y., & Wang, W. (2013). Covalent Organic Frameworks (COFs): From Design to Applications. Chemical Society Reviews, 42(2), 548-568. [Link]
-
Xia, J., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers for Advanced Technologies. [Link]
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Zhang, X., et al. (2021). Fluorinated tetraphenyladamantane-based microporous organic polymers for efficient CO2 and organic vapors capture. Journal of Materials Chemistry A, 9(30), 16551-16558. [Link]
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Wall, L. A., & Antonucci, J. M. (1962). Synthesis of Some Disubstituted 3,4,5,6,-Tetrafluorobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(5), 423. [Link]
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Zhu, X., et al. (2017). Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. Chemical Communications, 53(80), 11030-11033. [Link]
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ResearchGate. (2020). Selective Nucleophilic Substitutions on Tetrazines. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2022). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. [Link]
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
Angewandte Chemie. (2023). Synthesizing Interpenetrated Triazine-based Covalent Organic Frameworks from CO2. [Link]
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National Institutes of Health. (2020). Concerted Nucleophilic Aromatic Substitutions. [Link]
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Organic Syntheses. (n.d.). 2,4,6-triphenylpyrylium tetrafluoroborate. [Link]
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Journal of Chemical and Pharmaceutical Research. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]
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Royal Society of Chemistry. (1998). A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives. [Link]
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National Institutes of Health. (2014). A tetrathiafulvalene (TTF)-conjugated microporous polymer network. [Link]
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Royal Society of Chemistry. (2022). Porous organic polymers containing organic photosensitizers and metal–terpyridine molecules for efficient aqueous CO2 photoreduction. [Link]
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ResearchGate. (2013). Technological conditions for synthesis of poly(aryl ether ketone) containing bisphenol A. [Link]
-
Airgas. (2018). SAFETY DATA SHEET. [Link]
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ResearchGate. (2020). Synthesis of novel heat-resistant and soluble poly(aryl ether sulfone ketone)s containing ether-type bisphthalazinone moiety. [Link]
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Application Notes and Protocols: Phase-Transfer Catalysis in the Synthesis of Pyridazine-Fluorine Derivatives
Introduction: The Strategic Advantage of Fluorine in Pyridazine Scaffolds and the Role of Phase-Transfer Catalysis
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, lipophilicity, binding affinity, and bioavailability of drug candidates.[1] Pyridazine derivatives, a class of nitrogen-containing heterocycles, are prevalent in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and antihypertensive properties. The strategic incorporation of fluorine into the pyridazine ring system, therefore, represents a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.
However, the direct fluorination of electron-deficient heteroaromatics like pyridazine can be challenging, often requiring harsh reaction conditions. Phase-transfer catalysis (PTC) has emerged as a powerful and elegant solution to this synthetic hurdle. PTC facilitates the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction with an organic-soluble substrate can proceed smoothly under milder conditions.[2][3] This methodology offers numerous advantages, including increased reaction rates, higher yields, greater selectivity, and the use of inexpensive and environmentally benign reagents, making it an attractive approach for both laboratory-scale synthesis and industrial production.[4]
This comprehensive guide provides an in-depth exploration of the application of phase-transfer catalysis in the synthesis of pyridazine-fluorine derivatives, with a focus on the nucleophilic aromatic substitution (SNAr) of chlorine with fluorine. We will delve into the mechanistic underpinnings of this transformation, present detailed experimental protocols, and offer practical insights for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Phase-Transfer Catalysis Cycle in Nucleophilic Aromatic Fluorination
The phase-transfer catalyzed fluorination of a chloro-substituted pyridazine, such as the conversion of 3,6-dichloropyridazine to 3-chloro-6-fluoropyridazine, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring, being electron-deficient due to the presence of two nitrogen atoms, is susceptible to nucleophilic attack. The role of the phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium fluoride (TBAF), is to transport the fluoride anion from a solid or aqueous phase into the organic phase containing the pyridazine substrate.
The catalytic cycle can be visualized as follows:
Caption: The Phase-Transfer Catalysis (PTC) cycle for the fluorination of 3,6-dichloropyridazine.
The key steps in the mechanism are:
-
Ion Exchange: The quaternary ammonium salt (Q⁺X⁻, where X is typically a halide like chloride or bromide) exchanges its counter-anion with the fluoride anion from the solid inorganic fluoride salt (e.g., KF or CsF) at the interface of the two phases. This generates the lipophilic quaternary ammonium fluoride (Q⁺F⁻) which is soluble in the organic phase.
-
Nucleophilic Attack: The "naked" and highly reactive fluoride anion, now in the organic phase, attacks the electron-deficient carbon atom of the pyridazine ring bearing a chlorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the pyridazine ring is restored by the elimination of a chloride ion, yielding the fluorinated pyridazine product.
-
Catalyst Regeneration: The eliminated chloride ion pairs with the quaternary ammonium cation (Q⁺) to regenerate the initial catalyst (Q⁺Cl⁻), which can then participate in another catalytic cycle by returning to the aqueous/solid phase interface for another ion exchange with a fluoride ion.
Experimental Protocols: Synthesis of 3-Chloro-6-fluoropyridazine
This section provides a detailed, step-by-step protocol for the synthesis of 3-chloro-6-fluoropyridazine from 3,6-dichloropyridazine using tetrabutylammonium fluoride as the phase-transfer catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | ≥98% | Commercially Available |
| Potassium Fluoride (spray-dried) | ≥99% | Commercially Available |
| Tetrabutylammonium Bromide (TBAB) | ≥99% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-chloro-6-fluoropyridazine.
Step-by-Step Procedure
-
Preparation:
-
Dry potassium fluoride (spray-dried, 2.0 eq.) in an oven at 150 °C for at least 4 hours and cool down under vacuum in a desiccator.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,6-dichloropyridazine (1.0 eq.), the freshly dried potassium fluoride (2.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
-
Reaction Setup:
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a syringe to achieve a substrate concentration of 0.5 M.
-
Begin vigorous stirring and heat the reaction mixture to 120-140 °C in an oil bath.
-
-
Reaction Monitoring:
-
Maintain the reaction at this temperature for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-6-fluoropyridazine as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Determine the melting point of the purified product.
-
Data Presentation: Influence of Reaction Parameters
The efficiency of the phase-transfer catalyzed fluorination is influenced by several factors. The following table summarizes the expected impact of key parameters on the reaction outcome.
| Parameter | Variation | Expected Effect on Yield | Rationale |
| Fluoride Source | KF vs. CsF | CsF may give higher yields but is more expensive. | CsF is more soluble in organic solvents and has a more "naked" fluoride anion. |
| Catalyst | TBAB vs. TBAC vs. TBAI | TBAB and TBAC are generally effective. TBAI can be less effective due to stronger ion pairing with the cation. | The choice of counter-ion affects the ease of ion exchange with fluoride. |
| Catalyst Loading | 5 mol% vs. 10 mol% vs. 20 mol% | Increasing catalyst loading generally increases the reaction rate up to a certain point. | More catalyst allows for a higher concentration of the active Q⁺F⁻ in the organic phase. |
| Solvent | DMSO vs. DMF vs. Sulfolane | Aprotic polar solvents are preferred. DMSO and Sulfolane are often superior due to their high boiling points and ability to solvate cations. | The solvent must be able to dissolve the substrate and the Q⁺F⁻ complex and be stable at high temperatures. |
| Temperature | 100 °C vs. 120 °C vs. 140 °C | Higher temperatures generally lead to faster reaction rates. | Provides the necessary activation energy for the SNAr reaction. |
| Water Content | Anhydrous vs. Trace H₂O | Rigorously anhydrous conditions are crucial for high yields. | Water can deactivate the "naked" fluoride anion through hydration, reducing its nucleophilicity.[5] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inefficient drying of the fluoride salt or solvent.
-
Solution: Ensure rigorous drying of KF and use anhydrous solvents. Consider using spray-dried KF.
-
Cause: Inactive catalyst.
-
Solution: Use a fresh, high-purity phase-transfer catalyst.
-
Cause: Insufficient temperature.
-
Solution: Gradually increase the reaction temperature, ensuring the solvent does not boil off.
-
-
Formation of Byproducts (e.g., Hydroxypyridazines):
-
Cause: Presence of water in the reaction mixture.
-
Solution: As mentioned above, maintain anhydrous conditions.
-
Cause: Decomposition of the solvent or substrate at high temperatures.
-
Solution: Lower the reaction temperature and accept a longer reaction time, or screen for a more stable solvent.
-
-
Difficult Purification:
-
Cause: Residual phase-transfer catalyst in the crude product.
-
Solution: During the work-up, perform multiple aqueous washes to remove the water-soluble catalyst. A silica gel plug filtration before column chromatography can also be beneficial.
-
Safety Precautions
-
Fluoride Salts: Potassium and cesium fluoride are toxic upon ingestion and inhalation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: DMSO and other high-boiling aprotic polar solvents can be absorbed through the skin. Handle with care and appropriate gloves.
-
Heating: Use a well-maintained oil bath and a reliable temperature controller to prevent overheating and potential runaway reactions.
-
Quenching: The quenching of the reaction mixture with water can be exothermic. Perform this step slowly and with caution.
Future Outlook
The application of phase-transfer catalysis in the synthesis of fluorinated pyridazines and other heterocycles continues to be an area of active research. Future developments may include the use of novel, more efficient, and recyclable phase-transfer catalysts, as well as the application of this methodology to a broader range of substrates to access a wider diversity of fluorinated pyridazine derivatives for drug discovery and materials science. The development of asymmetric phase-transfer catalysis for the enantioselective synthesis of chiral fluorinated pyridazines is also a promising frontier.
References
-
Sanford, M. S., & Allen, L. J. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(11), 2569–2581. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Dalal Institute. (n.d.). Phase Transfer Catalysis. In A Textbook of Organic Chemistry – Volume 1. Retrieved from [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Schimler, S. D., Ryan, S. J., Bland, D. C., Anderson, J. E., & Sanford, M. S. (2015). Mild fluorination of chloropyridines with in situ generated anhydrous tetrabutylammonium fluoride. Organic Letters, 17(15), 3894–3897. [Link]
-
Sun, H., & DiMagno, S. G. (2005). Anhydrous tetrabutylammonium fluoride. Journal of the American Chemical Society, 127(7), 2050–2051. [Link]
-
Abdel-Malek, H. A., & Ewies, F. E. (2014). Phase-Transfer Catalysis in Organic Syntheses. Global Journal of Current Research, 3(1), 1-21. [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05), 1-12. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Tetrafluoropyridazine
Welcome to the technical support center for the functionalization of tetrafluoropyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the unique properties of this highly fluorinated heterocycle. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of nucleophilic aromatic substitution (SNAr) on this electron-deficient scaffold. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to optimize your reaction conditions effectively.
Understanding the Chemistry: The SNAr Mechanism on this compound
Nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism. The electron-withdrawing nature of both the fluorine atoms and the two adjacent nitrogen atoms makes the pyridazine ring highly electron-deficient and thus susceptible to attack by nucleophiles.
The reaction is initiated by the attack of a nucleophile on one of the carbon atoms bearing a fluorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atoms. The rate-determining step is typically the formation of this stabilized intermediate. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the pyridazine ring is restored.
Caption: SNAr mechanism on this compound.
Frequently Asked Questions (FAQs)
Q1: Which fluorine atom on this compound is the most reactive?
The regioselectivity of nucleophilic substitution on 3,4,5,6-tetrafluoropyridazine is a critical consideration. The positions C4 and C5 are generally the most susceptible to nucleophilic attack. This is due to the effective resonance stabilization of the negative charge in the Meisenheimer intermediate by both adjacent nitrogen atoms. For many nucleophiles, a mixture of 4- and 5-substituted isomers is often observed[1]. The exact ratio of these isomers can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature[1].
Q2: I am getting a mixture of isomers. How can I improve the regioselectivity?
Controlling regioselectivity can be challenging. Here are a few strategies to consider:
-
Nucleophile Choice: The "hardness" or "softness" of the nucleophile can influence the site of attack. Softer nucleophiles may favor one position over the other. For some related trifluoropyridazinones, primary and secondary amines tend to favor substitution at the 4-position[1].
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state energies for the formation of the different Meisenheimer complexes, thereby affecting the isomer ratio. It is often worthwhile to screen a range of aprotic polar solvents such as DMF, DMSO, and acetonitrile.
-
Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position on the pyridazine ring.
Q3: What are the best general starting conditions for a nucleophilic substitution on this compound?
A good starting point for optimization is to use a polar aprotic solvent like acetonitrile or DMF, with a mild inorganic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if the nucleophile requires deprotonation. The reaction temperature can initially be set to room temperature and gradually increased if the reaction is sluggish.
Troubleshooting Guide
Caption: Troubleshooting workflow for SNAr on this compound.
Problem: Low or No Product Yield
-
Cause 1: Insufficiently Nucleophilic Reagent
-
Explanation: The nucleophile may not be strong enough to attack the electron-deficient pyridazine ring. This is particularly true for neutral nucleophiles like alcohols or some amines.
-
Solution: If your nucleophile has an acidic proton (e.g., alcohol, thiol, primary/secondary amine), add a suitable base to generate the more nucleophilic conjugate base (alkoxide, thiolate, or amide). For less reactive nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.
-
-
Cause 2: Inappropriate Solvent
-
Explanation: The choice of solvent is crucial for SNAr reactions. Protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its reactivity.
-
Solution: Use polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF. These solvents solvate the cation of the nucleophile salt but leave the anion relatively "naked" and more reactive.
-
-
Cause 3: Reaction Temperature is Too Low
-
Explanation: While some highly reactive nucleophiles will react at room temperature, many require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures (e.g., 50 °C, 80 °C, reflux) will help identify the optimal condition.
-
Problem: Formation of Multiple Products (Disubstitution, Trisubstitution, etc.)
-
Cause: Excess Nucleophile or High Reactivity
-
Explanation: After the first substitution, the resulting trifluoropyridazine derivative is still highly activated towards further nucleophilic attack. Using an excess of a potent nucleophile can lead to multiple substitutions.
-
Solution:
-
Stoichiometry Control: Use only 1.0-1.1 equivalents of the nucleophile. A slow addition of the nucleophile to the reaction mixture can also help to control the reaction.
-
Lower Temperature: Running the reaction at a lower temperature can often favor monosubstitution.
-
-
Problem: Difficulty in Separating Regioisomers
-
Cause: Similar Physicochemical Properties
-
Explanation: The 4- and 5-substituted isomers of trifluoropyridazines often have very similar polarities, making their separation by standard column chromatography challenging.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating closely related isomers.
-
Optimize Column Chromatography: Experiment with different solvent systems (e.g., various ratios of hexanes/ethyl acetate, dichloromethane/methanol) and different stationary phases (e.g., silica gel with different pore sizes, alumina).
-
Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different properties, allowing for easier separation. The protecting group or modifying moiety can then be removed in a subsequent step.
-
-
Recommended Starting Conditions for Different Nucleophiles
The following tables provide general guidelines for reaction conditions with various classes of nucleophiles. These should be considered as starting points for your own optimization.
Table 1: N-Nucleophiles (Amines)
| Nucleophile Type | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary/Secondary Aliphatic Amines | K₂CO₃ (2.0) or Et₃N (2.0) | MeCN, THF | 25 - 60 | 2 - 12 | Often gives a mixture of 4- and 5-isomers. The 4-isomer is frequently the major product[1]. |
| Anilines | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMF, DMSO | 50 - 100 | 6 - 24 | Electron-deficient anilines may require higher temperatures or a stronger base. |
| Heterocyclic Amines (e.g., Morpholine) | K₂CO₃ (2.0) | MeCN, DMF | 25 - 80 | 4 - 18 | Generally clean reactions, but regioselectivity can be an issue[1]. |
Table 2: O-Nucleophiles (Alcohols, Phenols)
| Nucleophile Type | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Primary/Secondary Alcohols | NaH (1.2) | THF, Dioxane | 0 to 60 | 2 - 8 | The alkoxide should be pre-formed by adding the alcohol to a suspension of NaH at 0 °C before adding the this compound. |
| Phenols | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMF, MeCN | 25 - 80 | 4 - 16 | Electron-withdrawing groups on the phenol can increase its acidity and facilitate the reaction. |
| Water (Hydrolysis) | Mild Base (e.g., NaHCO₃) | Aqueous solvent mixture | 25 - 100 | 1 - 6 | Unintentional hydrolysis can be a side reaction if water is present. Can be used synthetically to produce fluorinated pyridazinones. |
Table 3: S-Nucleophiles (Thiols)
| Nucleophile Type | Base (equiv.) | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| Aliphatic Thiols | K₂CO₃ (2.0) or Et₃N (2.0) | DMF, THF | 0 - 25 | 1 - 4 | Thiolates are generally very potent nucleophiles and reactions are often rapid at low temperatures. |
| Thiophenols | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | MeCN, DMF | 25 - 60 | 2 - 8 | These reactions are typically high-yielding. |
Experimental Protocols
General Procedure for Nucleophilic Substitution with an Amine Nucleophile
-
To a stirred solution of 3,4,5,6-tetrafluoropyridazine (1.0 equiv.) in anhydrous acetonitrile (MeCN, ~0.2 M) is added potassium carbonate (K₂CO₃, 2.0 equiv.).
-
The amine nucleophile (1.1 equiv.) is then added, either neat if it is a liquid or as a solution in MeCN.
-
The reaction mixture is stirred at room temperature (or heated to the desired temperature) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford the desired substituted trifluoropyridazine(s).
References
-
Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
Sources
Technical Support Center: Regioselectivity in Substituted Tetrafluoropyridazine Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for controlling regioselectivity in reactions involving substituted tetrafluoropyridazine and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique properties of fluorinated pyridazines in their synthetic campaigns. Here, we address common experimental challenges through a combination of troubleshooting guides and foundational FAQs, grounding our advice in established mechanistic principles and field-proven protocols.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter in the lab. Each question is followed by a diagnostic approach and actionable strategies to resolve the issue and improve your reaction outcomes.
Question 1: My reaction with an amine nucleophile on 4,5,6-trifluoropyridazin-3(2H)-one yields a mixture of C4 and C5 substituted isomers. How can I improve selectivity for the C4 position?
This is a frequently observed outcome, as both the C4 and C5 positions are electronically activated for nucleophilic aromatic substitution (SNAr). However, their relative reactivity can be modulated. The reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles often leads to a mixture of aminated products from the substitution of fluorine at the 4- and 5-positions.[1][2]
Causality Analysis:
-
Electronic Factors: The C4 position is para to one of the ring nitrogens, while C5 is meta. Generally, the para position is more activated due to better stabilization of the negative charge in the Meisenheimer intermediate through resonance.[3][4]
-
Nucleophile "Softness": The ratio of C4 to C5 isomers is dependent on the nucleophile.[1][2] Softer nucleophiles, which have a more diffuse and polarizable electron cloud (e.g., aniline), tend to show a higher preference for the C4 position compared to harder, more charge-dense nucleophiles.[5]
Troubleshooting Workflow & Recommended Protocols:
Experimental Protocol: Enhancing C4 Selectivity with Aniline
-
Setup: To a stirred solution of 4,5,6-trifluoropyridazin-3(2H)-one (1.0 eq) in anhydrous acetonitrile (MeCN) under a nitrogen atmosphere, add potassium carbonate (K₂CO₃, 2.5 eq) as a mild base.
-
Nucleophile Addition: Add the desired aniline derivative (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at 40-50 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter off the inorganic base, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to separate the major C4-substituted product from the minor C5 isomer.
Self-Validation: The progress of the reaction and the final isomer ratio should be confirmed by ¹⁹F NMR and/or LC-MS analysis by comparing the product mixture to isolated and characterized standards of each isomer.
Question 2: I am attempting a second substitution on a 4-substituted-5,6-difluoropyridazine, but the reaction is sluggish and gives poor yields. What can I do?
Causality Analysis:
The electronic nature of the substituent you introduced in the first step (at C4) has a profound impact on the reactivity of the remaining C-F bonds at C5 and C6.
-
Electron-Donating Groups (EDGs): If your C4 substituent is a strong EDG (e.g., -OR, -NR₂), it will increase the electron density of the entire ring system. This deactivates the ring towards further nucleophilic attack, making the second substitution significantly more difficult.
-
Electron-Withdrawing Groups (EWGs): Conversely, a C4 substituent that is an EWG (e.g., -CN, -SO₂R) will further activate the ring, facilitating a second substitution.
-
Steric Hindrance: The steric bulk of the C4 substituent can hinder the approach of the nucleophile to the adjacent C5 position, potentially favoring attack at the more remote C6 position.[6][7]
Recommended Strategies:
-
Increase Reaction Forcing Conditions: For systems deactivated by an EDG, more forcing conditions are necessary. This can include:
-
Higher Temperatures: Increase the reaction temperature incrementally (e.g., from 80 °C to 120 °C or higher) in a high-boiling point solvent like DMSO or NMP. Use sealed-vessel microwave heating for rapid optimization.
-
Stronger Base/Nucleophile: If applicable, use a stronger base (e.g., NaH instead of K₂CO₃) to generate a more potent nucleophile from an alcohol or amine precursor.
-
-
Change the Order of Substitution: If you need to introduce an EDG and another group, consider introducing the EDG in the final step. This maintains the high reactivity of the fluorinated pyridazine core for as long as possible.
-
Leverage Catalysis: For certain transformations, such as cross-coupling reactions, palladium or copper catalysis can overcome the high activation barrier of the SNAr process.[8]
Frequently Asked Questions (FAQs)
This section covers the fundamental principles governing regioselectivity in this chemical space.
Question 3: What are the primary factors that control regioselectivity in nucleophilic substitutions on the this compound scaffold?
The regiochemical outcome of SNAr reactions on polyfluorinated pyridazines is a complex interplay of several factors. Understanding these allows for predictive control over synthetic outcomes.
Summary of Controlling Factors:
| Factor | Influence on Regioselectivity | Key Considerations |
| Electronic Effects | This is the dominant factor. The two electron-withdrawing nitrogen atoms activate the C4 and C5 positions for nucleophilic attack, as these are para to the nitrogens.[3] An existing substituent's electronic nature (donating/withdrawing) will modulate the reactivity of the remaining positions.[9][10] | The stability of the negatively charged Meisenheimer intermediate is key. Positions that allow for delocalization of the negative charge onto the ring nitrogens are heavily favored.[4] |
| Steric Effects | The steric bulk of a pre-existing substituent can block or hinder attack at an adjacent position.[6] Similarly, a bulky nucleophile may preferentially attack a less sterically encumbered site.[11] | This is particularly important when trying to achieve substitution next to a bulky group like a tert-butyl or a substituted phenyl ring. |
| Nucleophile Nature | The properties of the incoming nucleophile, such as its hardness/softness and basicity, can alter the product ratio.[2] Hard nucleophiles (e.g., RO⁻) may react differently than soft nucleophiles (e.g., RSH, ArNH₂).[5] | Highly basic nucleophiles can sometimes lead to complex product mixtures or decomposition, especially at elevated temperatures.[5] |
| Reaction Conditions | Solvent polarity can influence the stability of the charged transition state, and temperature can shift the balance between kinetically and thermodynamically controlled products.[11] | Polar aprotic solvents (DMF, DMSO) are typical for SNAr reactions as they solvate the cation without hydrogen bonding to the nucleophile, enhancing its reactivity. |
Question 4: Why is the C4 position generally favored over other positions for the first substitution on this compound?
While this compound itself is symmetrical (C3/C6 and C4/C5 are equivalent), theoretical studies on related perfluorinated diazines provide clear insight. The first nucleophilic substitution on perfluoropyridazine is predicted to occur at the C4 (or C5) position, which is para to one of the nitrogen atoms.[3]
Mechanistic Rationale:
The SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Nucleophilic Attack: The nucleophile attacks an electron-deficient carbon atom, breaking the C=C π-bond and forming a C-Nu σ-bond.
-
Intermediate Stabilization: The resulting negative charge is delocalized around the aromatic ring. When the attack occurs at the C4 position, the negative charge can be effectively delocalized onto the electronegative nitrogen atom at the N2 position through resonance. This provides significant stabilization.
-
Elimination: The leaving group (fluoride) is ejected, and the aromaticity of the ring is restored.
Attack at the C3 (or C6) position, which is ortho to one nitrogen and meta to the other, results in a Meisenheimer complex where the negative charge cannot be directly delocalized onto a nitrogen atom, making this intermediate less stable and the activation energy for its formation higher. Therefore, the reaction pathway through attack at C4/C5 is kinetically favored.[3]
References
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Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
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Zhang, B., Chen, B., Weng, Z., Li, Y., Lin, H., Chen, Z., & Lu, X. (2025). Tetrafluoropyridine Regulated Site-Selective Cycloaddition of Diazoacetates with 1,4-UnsymmetricalFullerene Adducts. Organic Letters. [Link]
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Powers, T. M., & Gu, Y. (2020). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Computation, 8(3), 73. [Link]
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Kone, S., Fofana, A., Kone, S. O., Bamba, K., Bamba, Y., & Kone, M. (2021). Study of the Stability and Chemical Reactivity of a Series of Tetrazole Pyrimidine Hybrids by the Density Functional Theory Method (DFT). Physical Chemistry, 1(1), 74-89. [Link]
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Chambers, R. D., Heaton, B. G., & Musgrave, W. K. R. (1968). Polyfluoro-heterocyclic compounds. Part XI. Factors controlling the orientation of nucleophilic substitution in octafluoro-3,3′-bipyridyl and related compounds. Journal of the Chemical Society C: Organic, 1918-1921. [Link]
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Appleby, K. M., et al. (2018). Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange. Magnetic Resonance in Chemistry, 59(11), 1187-1194. [Link]
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Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533-5540. [Link]
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Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533-5540. [Link]
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Knochel, P., et al. (2018). Selective stepwise tetra‐functionalization of the pyridazine building block. Angewandte Chemie International Edition, 57(34), 11117-11121. [Link]
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Sigman, M. S., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15(1), 5484. [Link]
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van der Vlugt, J. I., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society, 142(34), 14574–14584. [Link]
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Kotschy, A., et al. (2010). Computational study on the reactivity of tetrazines toward organometallic reagents. The Journal of Organic Chemistry, 75(18), 6196–6200. [Link]
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Baran, P. S., et al. Haloselectivity of Heterocycles. Baran Group Meeting. [Link]
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Sandford, G., et al. (2006). Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. Journal of Fluorine Chemistry, 127(4-5), 589-596. [Link]
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Fochi, M., & Bonardi, S. (2019). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 24(17), 3063. [Link]
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Loeffler, T. D., et al. (2022). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Photochemical & Photobiological Sciences, 21(10), 1735-1748. [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Griffiths, J., & Pask, J. (1975). Steric and Electronic Effects in Basic Dyes. II—Electronic Absorption Spectra of Derivatives of Malachite Green Containing Electron‐withdrawing Substituents in the Phenyl Ring. Dyes and Pigments, 6(1), 47-56. [Link]
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Elghandour, A. H. H., et al. (1993). ChemInform Abstract: Synthesis of New Substituted Pyridazines. ChemInform, 24(41). [Link]
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Sigman, M. S., et al. (2022). Site selectivity predictions and rate correlation for SNAr between benzyl alcohol and heteroaromatics. Nature Communications, 13(1), 1-10. [Link]
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Devaraj, N. K., et al. (2022). Structure and reactivity of tetrazine influenced by electronic, steric, and strain effects. Journal of the American Chemical Society, 144(1), 133-143. [Link]
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Sigman, M. S., et al. (2023). Ligand Control of Regioselectivity in Palladium-Catalyzed Heteroannulation Reactions of 1,3-Dienes. ChemRxiv. [Link]
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Cundari, T. R. (2022). Computational investigations of the reactivity of metalloporphyrins for ammonia oxidation. OSTI.GOV. [Link]
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Perez-Vargas, J., et al. (2021). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 60(35), 18783-18791. [Link]
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Mani, N. S., & Deng, X. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
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Wang, Y., et al. (2013). Electronic effects of the substituent on the dioxygen-activating abilities of substituted iron tetraphenylporphyrins: a theoretical study. Journal of Biological Inorganic Chemistry, 18(8), 923-933. [Link]
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Sigman, M. S., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-dienes. Nature Communications, 15(1), 5484. [Link]
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Brückner, R., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-30. [Link]
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Huang, M. H., et al. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry, 20(48), 15991-15997. [Link]
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Pentelute, B. L., et al. (2024). Selective Late-Stage Functionalization of Tryptophan-Containing Peptides To Facilitate Bioorthogonal Tetrazine Ligation. Journal of the American Chemical Society, 146(12), 8526-8535. [Link]
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Lee, C., et al. (2021). Synthesis of Tetrazine-Tetracyanobutadienes and Their Transformation to Pyridazines via Inverse-electron Demand Diels-Alder Cycloaddition (IEDDA). Organic & Biomolecular Chemistry, 19(28), 6239-6243. [Link]
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Gestwicki, J. L., et al. (2010). Synthesis and Selective Functionalization of Thiadiazine 1,1-Dioxides with Efficacy in a Model of Huntington's Disease. ACS Medicinal Chemistry Letters, 1(4), 145-149. [Link]
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Navigating the Scale-Up of Tetrafluoropyridazine Reactions: A Technical Support Guide
Welcome to the technical support center for overcoming challenges in the scale-up of tetrafluoropyridazine reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to pilot or industrial-scale production of this compound and its derivatives. As a senior application scientist, I will provide field-proven insights and practical solutions to common issues encountered during this critical phase.
The synthesis and subsequent reactions of this compound, a highly reactive building block in medicinal and materials chemistry, present unique challenges upon scale-up. These challenges often revolve around managing highly exothermic reactions, controlling regioselectivity in nucleophilic substitutions, and ensuring product purity. This guide offers a structured approach to troubleshooting these issues, grounded in scientific principles and practical experience.
Troubleshooting Guide: From Benchtop to Production
This section addresses specific problems you may encounter during the scale-up of this compound reactions in a question-and-answer format.
Thermal Management and Reaction Runaway
Question 1: My reaction is showing a significant exotherm upon addition of the nucleophile to this compound, and I'm concerned about thermal runaway. How can I mitigate this risk?
Answer:
This is a critical concern as nucleophilic aromatic substitution (SNAr) reactions on highly fluorinated heterocycles like this compound are often highly exothermic. A loss of thermal control can lead to side reactions, impurity formation, and in the worst case, a dangerous thermal runaway.
Causality: The high reactivity of the this compound ring, driven by the strong electron-withdrawing effect of the fluorine atoms and the pyridazine nitrogens, leads to a low activation energy for nucleophilic attack. This results in a rapid reaction rate and significant heat evolution. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.
Solutions:
-
Calorimetric Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR). This data is essential for a thorough thermal hazard assessment.
-
Semi-Batch or Continuous Flow Processing:
-
Semi-Batch: Instead of adding the nucleophile all at once, add it portion-wise or as a continuous, slow feed. This allows the cooling system to manage the heat generated in real-time.
-
Continuous Flow: For highly exothermic reactions, transitioning to a continuous flow reactor is a superior solution. The small internal volume and high surface-area-to-volume ratio of flow reactors allow for near-instantaneous heat removal, virtually eliminating the risk of thermal runaway. This approach also enhances safety by minimizing the amount of hazardous material at any given time.[1]
-
-
Solvent Selection: Choose a solvent with a high boiling point and good heat capacity to act as a heat sink. Ensure the solvent does not participate in side reactions.
-
Dilution: Increasing the solvent volume can help to moderate the temperature rise, although this may impact reaction kinetics and downstream processing efficiency.
Regioselectivity and Impurity Formation
Question 2: I am observing the formation of multiple isomers during the nucleophilic substitution on this compound. How can I improve the regioselectivity of my reaction at scale?
Answer:
Controlling regioselectivity in nucleophilic substitutions on polysubstituted heteroaromatics is a common challenge. In the case of this compound, nucleophilic attack can occur at different positions, leading to a mixture of products which can be difficult to separate. For instance, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, a mixture of 4- and 5-substituted isomers is often observed.[2]
Causality: The regioselectivity is influenced by a delicate balance of electronic and steric factors of both the this compound substrate and the incoming nucleophile. Small changes in reaction conditions, such as temperature, solvent polarity, and concentration, can alter this balance and affect the isomeric ratio.
Solutions:
-
Temperature Control: Precise and consistent temperature control is paramount. Localized hot spots, a common issue in large reactors, can lead to a loss of selectivity. Ensure efficient stirring and use a reactor with good heat transfer capabilities.
-
Nucleophile and Base Selection: The nature of the nucleophile and the base used can significantly influence the site of attack.
-
For nitrogen nucleophiles on 4,5,6-trifluoropyridazin-3(2H)-one, primary and secondary amines tend to favor substitution at the 4-position.[2]
-
Experiment with different bases (e.g., organic vs. inorganic) and their stoichiometry to optimize selectivity.
-
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. A systematic screen of solvents with varying dielectric constants may reveal conditions that favor the desired isomer.
-
In-Process Monitoring (PAT): Implement Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, for real-time monitoring of the reaction.[3] This allows for the tracking of the formation of different isomers and can help in identifying the optimal reaction endpoint to maximize the yield of the desired product.
Mixing and Mass Transfer Limitations
Question 3: My reaction yield and purity have decreased upon scaling up, and I suspect poor mixing is the culprit. What are the signs of poor mixing, and how can I improve it?
Answer:
Poor mixing is a frequent and often underestimated challenge in scale-up. It can lead to localized "hot spots" or areas of high reactant concentration, resulting in side reactions and impurity formation.
Causality: As the reactor volume increases, achieving homogeneous mixing becomes more difficult. The efficiency of the stirrer and the geometry of the reactor play a crucial role. What works in a round-bottom flask with a magnetic stirrer rarely translates directly to a large, baffled reactor with a mechanical agitator.
Signs of Poor Mixing:
-
Inconsistent temperature readings across different points in the reactor.
-
Formation of unexpected byproducts.
-
Variability in yield and purity from batch to batch.
-
Color changes that are not uniform throughout the reactor.
Solutions:
-
Reactor and Impeller Design:
-
Use baffled reactors to prevent vortex formation and promote top-to-bottom mixing.
-
Select an appropriate impeller for the viscosity of your reaction mixture (e.g., pitched-blade turbine for good axial flow, Rushton turbine for high shear).
-
-
Computational Fluid Dynamics (CFD) Modeling: CFD simulations can model the fluid dynamics inside your reactor, helping to identify areas of poor mixing and optimize stirrer speed and design before committing to physical experiments.[4][5]
-
Controlled Reagent Addition: Introduce reactants at a point of high turbulence (e.g., near the impeller) to ensure rapid dispersion. For highly reactive species, subsurface addition may be necessary to prevent side reactions at the surface.
-
Continuous Flow Processing: As mentioned for thermal management, continuous flow reactors offer exceptional mixing due to the small channel dimensions, leading to highly consistent and reproducible results.[1]
Product Isolation and Purification
Question 4: I am struggling with the crystallization and purification of my this compound derivative at a larger scale. The product is either not crystallizing well or is contaminated with impurities.
Answer:
Crystallization is a critical step for achieving high purity, but it is a complex process that can be difficult to control on a large scale.[6]
Causality: Impurities can act as crystal growth inhibitors or be incorporated into the crystal lattice, affecting both the crystallization process and the final product purity. The cooling rate, solvent system, and agitation all play a significant role in determining crystal size, shape, and purity.
Solutions:
-
Impurity Profiling: Identify the key impurities in your crude product using techniques like HPLC-MS. Understanding the nature of the impurities will help in designing an effective purification strategy.
-
Solvent Screening: Conduct a thorough solvent screen to find a system that provides good solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping impurities dissolved.
-
Controlled Cooling Crystallization:
-
Implement a controlled cooling profile. A slow cooling rate generally favors the formation of larger, purer crystals.
-
Use seeding to control the nucleation process and achieve a more uniform crystal size distribution.
-
-
Agitation Control: The stirring rate can impact crystal size and attrition. Over-agitation can lead to crystal breakage and the formation of fines, which can be difficult to filter and may trap impurities.[7]
-
Washing: An effective cake wash with a well-chosen solvent is crucial for removing surface impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its reactions at scale?
A1: The primary safety concerns are:
-
Toxicity and Handling: Fluorinated heterocycles can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Thermal Hazards: As discussed, these reactions can be highly exothermic, posing a risk of thermal runaway.
-
Gaseous Byproducts: Reactions involving fluoride displacement can generate hydrogen fluoride (HF) if moisture is present. HF is highly corrosive and toxic. Ensure your reactor is equipped with a suitable scrubbing system to neutralize any acidic gases.[8]
Q2: How can Process Analytical Technology (PAT) be implemented to improve the scale-up of my this compound reaction?
A2: PAT involves using in-line or on-line analytical tools to monitor and control reactions in real-time. For this compound reactions, you could use:
-
In-situ FTIR/Raman: To monitor the concentration of reactants, products, and key intermediates or byproducts. This allows for precise determination of the reaction endpoint and can help in optimizing reaction conditions for better selectivity.[3][9][10][11]
-
Calorimetry: To monitor heat flow in real-time, providing an extra layer of safety and process understanding.
Q3: What are the advantages of using a continuous flow reactor for this compound synthesis?
A3: Continuous flow reactors offer several advantages for this type of chemistry:
-
Enhanced Safety: The small reaction volume minimizes the risk associated with highly exothermic or hazardous reactions.[1]
-
Superior Heat Transfer: Excellent temperature control prevents hot spots and improves selectivity.
-
Rapid Mixing: Efficient mixing leads to more consistent and reproducible results.
-
Process Intensification: Continuous processing can lead to higher throughput and more efficient production.[12]
-
Scalability: Scaling up is often more straightforward, as it can involve running the reactor for longer periods or using multiple reactors in parallel ("scaling out").
Visualizing the Workflow
Troubleshooting Logic for Scale-Up Issues
Caption: A decision-making workflow for troubleshooting common scale-up issues in this compound reactions.
Key Experimental Protocols
Protocol 1: Basic Thermal Hazard Assessment using a Reaction Calorimeter (RC1)
-
Setup: Configure the RC1 with the appropriate reactor size (e.g., 500 mL) and calibration probe.
-
Calibration: Perform a solvent heat capacity calibration and a heat transfer calibration.
-
Reaction Setup: Charge the reactor with this compound and the chosen solvent.
-
Reagent Addition: Add the nucleophile solution via a dosing pump at a controlled rate that mimics the intended scale-up addition profile.
-
Data Acquisition: Monitor the heat flow, reactor temperature, and jacket temperature throughout the addition and subsequent reaction period.
-
Analysis: Integrate the heat flow curve to determine the total heat of reaction (ΔHr). Calculate the adiabatic temperature rise (ΔTad = |ΔHr| / (m * Cp)) to assess the potential for thermal runaway.
Protocol 2: Impurity Profile Analysis using HPLC-MS
-
Sample Preparation: Take a representative sample of the crude reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile/water).
-
HPLC Method:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a wavelength where the product and expected impurities absorb.
-
-
MS Method:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis: Perform a full scan to identify the molecular weights of all components. Use fragmentation (MS/MS) to help elucidate the structures of unknown impurities.
-
-
Quantification: If standards are available, create a calibration curve to quantify the levels of known impurities. For unknown impurities, use relative peak area to estimate their concentration.
Quantitative Data Summary
| Parameter | Laboratory Scale (e.g., 100 mL) | Pilot Scale (e.g., 50 L) | Key Scale-Up Consideration |
| Surface Area/Volume Ratio | High | Low | Heat transfer becomes less efficient. |
| Mixing Time | Seconds | Minutes | Potential for localized concentration and temperature gradients. |
| Heat of Reaction (ΔHr) | Constant (intensive property) | Constant (intensive property) | Total heat evolved is much greater, requiring robust cooling. |
| Adiabatic Temp. Rise (ΔTad) | Indicative of hazard | Critical for safety assessment | Must be managed with engineering controls. |
Conclusion
The scale-up of this compound reactions requires a systematic and data-driven approach. By anticipating and addressing the key challenges of thermal management, regioselectivity, mixing, and purification, researchers can successfully transition their processes from the laboratory to production. The adoption of modern tools such as reaction calorimetry, Process Analytical Technology, and continuous flow processing is highly recommended to ensure a safe, efficient, and reproducible manufacturing process. This guide provides a foundational framework for troubleshooting; however, each specific reaction will have its own unique challenges that require careful investigation and optimization.
References
-
Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533–5540. [Link]
-
Ace, K. W., & Kiang, S. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 1945–1960. [Link]
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Al-Mousawi, S. M., Moustafa, M. S., Abdelhamid, I. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503–3513. [Link]
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Steinhofer, S., et al. (2019). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. Reaction Chemistry & Engineering, 4(8), 1447-1455. [Link]
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Burcham, C. L., Johnson, M. D., & Florence, A. J. (2018). Continuous Manufacturing in Pharmaceutical Process Development and Manufacturing. Annual Review of Chemical and Biomolecular Engineering, 9, 457–482. [Link]
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Yousif, R. M., & Saad, H. A. (2018). Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][2][7][13]triazino[3,4-b][2][13][14]thiadiazine Derivatives. Molecules, 23(5), 1024. [Link]
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Organ, M. G., et al. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Journal of Visualized Experiments, (105), 53334. [Link]
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Yousif, R. M., & Saad, H. A. (2018). Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][2][7][13]triazino[3,4- b][2][13][14]thiadiazine Derivatives. PubMed.
- Enzene Biosciences. (n.d.).
- Resolved Analytics. (n.d.). Modeling Chemical Reactions - CFD. Resolved Analytics.
- Sastry, T. U., et al. (2013).
- König, A., et al. (2007). Ultra Purification of Ionic Liquids by Melt Crystallization.
- MDPI. (n.d.). Special Issue : Thermal Safety of Chemical Processes. MDPI.
- University of Oxford. (2023, July 21). Oxford chemists achieve breakthrough achievement: hazard-free production of fluorochemicals. University of Oxford.
- Trauner, D., et al. (2023).
- Brenn, G., et al. (2025). COMBINATION OF CFD AND CHEMICAL REACTIONS FOR PROCESS ENGINEERING. on Modelling Fluid Flow (CMFF'25).
- Gouverneur, V., et al. (2025).
- Samanta, A., et al. (2021). Explosion and thermal hazard assessment of peroxide‐containing THF solvent using thermal screening unit.
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10241-10244.
- Wang, C., et al. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. American Pharmaceutical Review.
Sources
- 1. Continuous Manufacturing in Pharmaceutical Process Development and Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of this compound [pubmed.ncbi.nlm.nih.gov]
- 3. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. "Investigation of Exothermic Reaction Dynamics via Computational Fluid " by Siusan Choi [mavmatrix.uta.edu]
- 5. Modeling Chemical Reactions - CFD | Resolved Analytics [resolvedanalytics.com]
- 6. researchgate.net [researchgate.net]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. intuitionlabs.ai [intuitionlabs.ai]
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- 12. enzene.com [enzene.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing decomposition of tetrafluoropyridazine during synthesis and storage
Welcome to the technical support center for tetrafluoropyridazine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive fluorinated heterocycle. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent decomposition during synthesis and ensure its stability during storage. Our guidance is grounded in established chemical principles and practical laboratory experience to support the integrity of your research.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific issues that can lead to the decomposition of this compound during experimental work.
Question 1: I observed a rapid discoloration and the formation of solid precipitates during the synthesis of a this compound derivative. What is the likely cause and how can I prevent it?
Answer:
This is a common observation when working with highly activated fluoroaromatic compounds like this compound, and it typically points to uncontrolled nucleophilic substitution and subsequent decomposition.
Causality: The four fluorine atoms on the pyridazine ring are strong electron-withdrawing groups, making the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles. The discoloration and precipitation you are observing are likely due to the formation of multiple substitution products, polymers, or hydrolysis products if water is present. Reactions with strong, basic nucleophiles such as alkoxides are particularly prone to complex product mixtures and decomposition.[1]
Preventative Measures:
-
Control of Stoichiometry and Temperature: Carefully control the stoichiometry of your nucleophile. Use of a slight excess of the nucleophile can sometimes be beneficial, but a large excess should be avoided. Running the reaction at a lower temperature will help to control the reaction rate and minimize side reactions.
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base. Weaker bases are often preferable to stronger ones to avoid undesired side reactions.
-
Solvent Purity: Ensure your solvent is anhydrous and free of nucleophilic impurities. Trace amounts of water can lead to the formation of trifluorohydroxypyridazine, which can further react or decompose.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric moisture and oxygen.
Experimental Protocol: Controlled Nucleophilic Substitution
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Add anhydrous solvent to the reaction flask via syringe or cannula.
-
Add the nucleophile to the reaction flask, followed by the slow, dropwise addition of a solution of this compound at the desired reaction temperature (often starting at 0°C or lower).
-
If a base is required, add it to the solution of the nucleophile before the addition of this compound.
-
Monitor the reaction progress closely by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction appropriately (e.g., with a saturated aqueous solution of ammonium chloride) and proceed with the workup and purification.
Question 2: My purified this compound appears to degrade over time, even when stored in a freezer. What storage conditions are optimal?
Answer:
The long-term stability of this compound is critically dependent on the storage conditions. Decomposition, even at low temperatures, is often due to exposure to moisture, light, or incompatible materials.
Causality: this compound is susceptible to hydrolysis. Trace amounts of moisture can lead to a slow degradation process, forming hydrofluoric acid (HF) as a byproduct. This HF can then catalyze further decomposition. Exposure to UV light can also promote the formation of reactive radical species, leading to polymerization or other degradation pathways.
Optimal Storage Protocol:
-
Temperature: Store this compound at a low temperature, ideally between 2°C and 8°C.[2] While freezing is an option, ensure the container is properly sealed to prevent moisture ingress during temperature cycling.
-
Inert Atmosphere: For long-term storage, it is highly recommended to store this compound under an inert atmosphere (argon or nitrogen) to displace any air and moisture.
-
Container: Use a tightly sealed container made of an inert material. Polytetrafluoroethylene (PTFE)-lined caps are strongly recommended. Avoid containers with rubber or other reactive polymer seals.
-
Light Protection: Store the container in a dark location or use an amber-colored vial to protect the compound from light.
-
Desiccation: Storing the vial within a desiccator containing a suitable drying agent can provide an additional layer of protection against moisture.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The primary decomposition pathway for this compound is nucleophilic aromatic substitution (SNAr). Due to the high electrophilicity of the pyridazine ring, it readily reacts with nucleophiles. The most common nucleophile encountered during storage and handling is water, leading to hydrolysis. In the presence of other nucleophiles, a cascade of substitution reactions can occur. Theoretical studies suggest that nucleophilic attack is most likely to occur at the carbon atom para to one of the nitrogen atoms.[3]
dot
Caption: Primary decomposition pathways of this compound.
Q2: What materials should I avoid when working with this compound?
A2: Avoid materials that can react with or be degraded by this compound or its potential decomposition products (like HF).
| Material Category | Compatible | Incompatible |
| Plastics | Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), Polyethylene (PE)[4] | Natural rubber, Silicone, Polyvinyl chloride (PVC) |
| Metals | Stainless steel (316), Hastelloy | Reactive metals (e.g., aluminum, zinc) if moisture is present |
| Glass | Borosilicate glass | Etching may occur over long-term storage if hydrolysis leads to HF formation |
Q3: How can I purify this compound that has started to decompose?
A3: If decomposition is minor, purification can often be achieved by distillation or column chromatography.
-
Distillation: Due to its volatility, fractional distillation under reduced pressure can be effective for removing less volatile impurities. Ensure the distillation setup is completely dry and under an inert atmosphere.
-
Column Chromatography: Chromatography on silica gel can be used, but it's important to use a non-polar eluent system and to work quickly to minimize contact time with the silica, which can be slightly acidic and promote hydrolysis if water is present.
dot
Caption: Decision workflow for the purification of this compound.
Q4: What analytical methods are suitable for assessing the purity of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Analytical Method | Purpose | Typical Parameters |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities and decomposition products. | Column: Phenyl-methyl polysiloxane (e.g., DB-5ms). Carrier Gas: Helium. Detection: Mass Spectrometry (MS) and/or Flame Ionization Detector (FID). |
| High-Performance Liquid Chromatography (HPLC) | To quantify non-volatile impurities and monitor reaction progress. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water or Methanol/water gradient. Detection: UV at an appropriate wavelength (e.g., 254 nm).[5][6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and identify impurities. | ¹⁹F NMR: Characteristic shifts for the fluorine atoms provide a sensitive measure of purity and can reveal substitution patterns. ¹H and ¹³C NMR: To detect proton- and carbon-containing impurities. |
References
Sources
Navigating the Nuances of Nucleophilic Attack: A Technical Guide to Managing Moisture in Tetrafluoropyridazine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrafluoropyridazine. This guide is designed to provide you with in-depth, field-proven insights into managing a critical variable in your reactions: moisture. This compound is a highly valuable, electron-deficient building block, prized for its susceptibility to nucleophilic aromatic substitution (SNAr). However, this same reactivity makes it and its subsequent reactions exquisitely sensitive to the presence of water.
This resource will equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success and reproducibility of your experiments. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries regarding the handling and reactivity of this compound.
Q1: Just how sensitive is this compound to moisture?
While this compound itself may not rapidly decompose in the presence of neutral water, its high electrophilicity makes it susceptible to nucleophilic attack by hydroxide ions (OH⁻), which are present in any non-neutral aqueous environment or can be generated in the presence of bases. This reaction leads to the formation of 4,5,6-trifluoropyridazin-3(2H)-one, a common and often undesirable byproduct. Therefore, in any reaction involving this compound, especially those run under basic conditions, the strict exclusion of water is paramount to prevent competitive side reactions and ensure the desired product is obtained in high yield.
Q2: My reaction with an amine nucleophile is giving me a mixture of products, including one I suspect is the pyridazinone. What's happening?
This is a classic sign of moisture contamination. Your amine nucleophile is competing with hydroxide ions for reaction with the this compound. Since hydroxide is a small and potent nucleophile, even trace amounts of water can lead to the formation of the pyridazinone byproduct. This not only consumes your starting material but can also complicate purification.
Q3: Can I use standard "anhydrous" solvents from a commercial supplier without further drying?
While commercially available anhydrous solvents are a good starting point, their water content can vary and may increase over time once the bottle is opened. For reactions with highly sensitive reagents like this compound, it is best practice to dry your solvents rigorously before use, even if they are from a freshly opened bottle. This ensures the lowest possible water content and minimizes the risk of side reactions.
Q4: What are the primary consequences of moisture in my this compound reaction?
The primary consequences can be summarized as follows:
-
Reduced Yield: Consumption of this compound by water reduces the amount available to react with your desired nucleophile.
-
Formation of Byproducts: The formation of trifluoropyridazinone and potentially other hydrolysis products complicates the reaction mixture.
-
Purification Challenges: The presence of polar byproducts can make the isolation of your desired product more difficult.
-
Inconsistent Results: Varying levels of moisture contamination will lead to poor reproducibility between experiments.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a more detailed, question-and-answer-formatted guide to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Product
Q: I'm reacting this compound with a thiol nucleophile and getting very low conversion to my desired thioether. My TLC/LC-MS shows mostly unreacted starting material. What are the likely causes?
A: Low conversion in SNAr reactions with this compound, assuming your primary nucleophile is sufficiently reactive, often points to issues with reaction setup and conditions. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Anhydrous Technique: This is the most common culprit.
-
Glassware: Ensure all glassware was rigorously dried, either in an oven at >120 °C for several hours or by flame-drying under vacuum. Adsorbed water on glass surfaces is a significant source of contamination.[1]
-
Solvents: Your solvent must be scrupulously dry. We will detail a robust solvent drying protocol below.
-
Reagents: Ensure your nucleophile and any bases used are anhydrous. If they are solids, dry them in a vacuum oven. If they are liquids, consider distillation or storage over molecular sieves.
-
Inert Atmosphere: A positive pressure of a dry, inert gas (nitrogen or argon) must be maintained throughout the reaction. Check for leaks in your setup.
-
-
Base Strength and Stoichiometry: If your reaction requires a base to deprotonate your nucleophile (like a thiol), the choice and handling of the base are critical.
-
Water as a Nucleophile: If you are using a base like sodium hydride (NaH) to deprotonate your thiol, any water present will react with the NaH to form sodium hydroxide (NaOH) and hydrogen gas. The NaOH can then act as a competing nucleophile.
-
Incomplete Deprotonation: If your base is not strong enough or is used in insufficient quantity, your nucleophile will not be fully activated, leading to low reactivity.
-
Experimental Protocol: Rigorous Drying of Aprotic Solvents (e.g., THF, Dichloromethane, Acetonitrile)
-
Pre-drying: For solvents with significant water content, pre-dry over a suitable drying agent like anhydrous magnesium sulfate or calcium chloride.
-
Distillation: For the most demanding applications, distillation from an appropriate drying agent is recommended.
-
THF: Distill from sodium/benzophenone ketyl. The persistent deep blue color of the ketyl radical anion is a reliable indicator of anhydrous and oxygen-free conditions.
-
Dichloromethane: Distill from calcium hydride (CaH₂).
-
Acetonitrile: Distill from calcium hydride or phosphorus pentoxide (P₄O₁₀).
-
-
Storage: Store freshly dried solvents over activated 3Å or 4Å molecular sieves under an inert atmosphere. For common solvents like dichloromethane, acetonitrile, or toluene, storage for 24 hours over 3Å molecular sieves (10% m/v) is sufficient to achieve very low ppm values of residual water.[1]
Issue 2: Formation of an Unexpected, More Polar Byproduct
Q: My reaction of this compound with piperidine in THF is yielding my desired product, but also a significant amount of a more polar spot on my TLC plate. 1H NMR of the crude mixture shows signals consistent with my product, but also other unidentified peaks. What could this byproduct be and how do I prevent it?
A: The more polar byproduct is very likely 4,5,6-trifluoropyridazin-3(2H)-one, resulting from the reaction of this compound with residual water.
Causality:
The SNAr mechanism on the electron-deficient this compound ring is initiated by the attack of a nucleophile.[2] In your case, both piperidine and hydroxide (from water) are competing nucleophiles.
Competition between desired and undesired nucleophiles.
Prevention Strategy:
-
Confirm the Identity of the Byproduct: Isolate the byproduct by chromatography and characterize it by mass spectrometry and NMR to confirm it is the pyridazinone. This will validate your troubleshooting approach.
-
Implement Rigorous Anhydrous Techniques: Follow the protocols for drying glassware, solvents, and reagents as outlined in the previous section.
-
Inert Atmosphere Technique: Ensure your reaction is set up and maintained under a positive pressure of a dry inert gas. A simple balloon of nitrogen or argon is often sufficient for small-scale reactions, but for highly sensitive systems, a Schlenk line is recommended.
Experimental Protocol: Setting up a Reaction Under an Inert Atmosphere (Balloon Technique)
-
Dry Glassware: Oven-dry or flame-dry your reaction flask containing a stir bar.
-
Seal and Flush: While the flask is still warm, seal it with a rubber septum and insert a needle connected to a balloon filled with nitrogen or argon. Insert a second "exit" needle to allow the air to be displaced. Flush the flask for several minutes.[3][4][5]
-
Cool: Remove the exit needle and allow the flask to cool to room temperature under the positive pressure of the inert gas.
-
Reagent Addition: Add your dry solvent and reagents via syringe through the septum. Ensure the syringe is purged with inert gas before drawing up the liquid.
Issue 3: Inconsistent Reaction Rates and Yields
Q: I have run the same reaction multiple times, and I get variable yields and reaction times. What could be causing this lack of reproducibility?
A: Inconsistent results are often a symptom of a variable that is not being adequately controlled. In the context of moisture-sensitive reactions, the most likely variable is the water content of your reaction system.
Logical Troubleshooting Flow:
A decision tree for troubleshooting inconsistent results.
Quantitative Analysis: Measuring Water Content
For ultimate control and reproducibility, consider quantifying the water content of your solvents using Karl Fischer titration.[6] This technique is highly sensitive and specific for water.
| Method | Typical Water Content (ppm) | Application Notes |
| Commercial "Anhydrous" Solvent | 10-50 | Good starting point, but should be verified. |
| Dried over Molecular Sieves | <10 | Effective for many applications. |
| Distilled from Drying Agent | <5 | The gold standard for highly moisture-sensitive reactions. |
Table 1: Comparison of Solvent Drying Methods and Resulting Water Content.
By implementing these rigorous protocols and troubleshooting strategies, you will be well-equipped to manage the challenges of working with this compound and harness its full potential in your synthetic endeavors.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A., Christopher, J. A., & Miller, D. D. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of this compound. The Journal of Organic Chemistry, 74(15), 5533–5540. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 42(18), 3060–3065. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Chemguide. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]
-
JoVE. (n.d.). Performing a Reaction Under an Inert Atmosphere. Retrieved from [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
Sources
- 1. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1,2,4]triazino[3,4-b][1,3,4]thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mt.com [mt.com]
Validation & Comparative
A Practical Guide to Validating the Structure of Tetrafluoropyridazine Reaction Products Using 2D NMR
For researchers, synthetic chemists, and professionals in drug development, the structural elucidation of novel compounds is a cornerstone of scientific rigor. When working with highly reactive scaffolds such as 3,4,5,6-tetrafluoropyridazine, seemingly straightforward nucleophilic aromatic substitution (SNAr) reactions can lead to a mixture of constitutional isomers. The unambiguous determination of the substitution pattern is not merely a procedural formality; it is fundamental to understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological or material science studies.
This guide provides an in-depth, practical comparison of how various 2D Nuclear Magnetic Resonance (NMR) techniques can be synergistically employed to definitively validate the structure of monosubstituted tetrafluoropyridazine derivatives. We will move beyond a simple recitation of techniques, delving into the causality behind experimental choices and demonstrating how a suite of 2D NMR experiments forms a self-validating system for structural confirmation.
The Challenge: Regioselectivity in the Substitution of this compound
This compound is an electron-deficient heteroaromatic system, making it highly susceptible to nucleophilic attack. Early studies by Chambers, MacBride, and Musgrave established that nucleophilic substitution on this compound preferentially occurs at the C4 and C5 positions.[1] This inherent reactivity profile means that a reaction with a nucleophile (Nu-) could potentially yield two distinct products: the 4-substituted or the 5-substituted trifluoropyridazine.
While one isomer may be favored depending on the nucleophile and reaction conditions, the possibility of forming a mixture necessitates a robust analytical strategy to differentiate between these potential products.[2] Simple one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient for this task due to the complex spin-spin couplings involving fluorine (¹⁹F) and the potential for overlapping signals.[3] Two-dimensional (2D) NMR spectroscopy, however, provides the necessary resolution and correlation information to solve this structural puzzle.
A Multi-faceted Approach to Structural Validation: The 2D NMR Toolkit
A comprehensive analysis leveraging a combination of through-bond and through-space 2D NMR experiments is essential for unambiguous structure determination. The primary techniques in our arsenal are:
-
¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, typically through two or three bonds.[4]
-
Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly to their attached carbons (or other heteronuclei).[5]
-
Heteronuclear Multiple Bond Correlation (HMBC): Reveals longer-range correlations between protons and carbons, typically over two to three bonds.
-
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): Detects through-space proximity between protons and fluorine atoms, which is invaluable for determining regiochemistry.
Let us consider a hypothetical reaction of this compound with a generic amine nucleophile (R-NH₂), which could lead to either 4-(R-amino)-3,5,6-trifluoropyridazine or 5-(R-amino)-3,5,6-trifluoropyridazine.
Step 1: Establishing the Proton and Carbon Framework with COSY and HSQC
The initial steps involve mapping the proton and carbon skeletons of the substituent.
-
COSY: A COSY spectrum of the reaction product will reveal the proton-proton coupling networks within the "R" group of the amine. For instance, if the R group is an ethyl chain, the COSY spectrum will show a cross-peak between the methylene (-CH₂-) and methyl (-CH₃) protons.
-
HSQC: The HSQC spectrum provides direct one-bond ¹H-¹³C correlations. This allows for the unambiguous assignment of the carbon signals corresponding to the protonated carbons of the R-group.
These two experiments work in tandem to build a preliminary map of the substituent's structure.
Step 2: Connecting the Substituent to the Pyridazine Ring with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is pivotal in establishing the point of attachment of the substituent to the pyridazine ring. It reveals correlations between protons and carbons that are two or three bonds apart.
In our hypothetical 4-(R-amino)-3,5,6-trifluoropyridazine, we would expect to see a crucial HMBC correlation between the protons on the carbon of the R-group attached to the nitrogen (e.g., the N-CH₂ - protons of an ethylamino group) and the carbon atom C4 of the pyridazine ring. Conversely, for the 5-substituted isomer, this correlation would be to C5.
The challenge lies in the fact that the pyridazine carbons are not directly attached to any protons. However, the long-range couplings observed in HMBC provide the necessary connectivity information.
Step 3: Definitive Regiochemical Assignment with ¹H-¹⁹F HOESY
While HMBC provides strong evidence for the point of attachment, the most definitive confirmation of regiochemistry for fluorinated heterocycles often comes from through-space correlations observed in a ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. The Nuclear Overhauser Effect (NOE) is distance-dependent (falling off at 1/r⁶) and is observed between nuclei that are close in space, irrespective of their bonding.
-
For the 4-substituted isomer: The protons on the alpha-carbon of the substituent (N-CH ₂) will be in close spatial proximity to the fluorine atom at the C5 position. This will result in a clear cross-peak in the ¹H-¹⁹F HOESY spectrum between these protons and the ¹⁹F signal of F5.
-
For the 5-substituted isomer: The N-CH ₂ protons will be spatially close to both the fluorine atoms at the C4 and C6 positions, leading to two distinct cross-peaks in the ¹H-¹⁹F HOESY spectrum.
This stark difference in the observed HOESY correlations provides an unambiguous and self-validating method for distinguishing between the two possible isomers.
Comparative Analysis of 2D NMR Techniques for Structural Validation
| 2D NMR Technique | Information Provided | Strengths for this compound Product Analysis | Limitations |
| COSY | ¹H-¹H through-bond correlations (2-3 bonds)[4] | Establishes the proton spin systems of the substituent. | Provides no direct information about the connection to the pyridazine ring. |
| HSQC | ¹H-¹³C one-bond correlations[5] | Unambiguously assigns the carbon signals of the protonated carbons in the substituent. | Does not provide information on quaternary carbons or the point of attachment. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Crucial for identifying the carbon on the pyridazine ring to which the substituent is attached. | The absence of a correlation is not definitive proof of a lack of proximity. |
| ¹H-¹⁹F HOESY | ¹H-¹⁹F through-space correlations | Provides unambiguous determination of regiochemistry by identifying which fluorine atoms are spatially close to the substituent's protons. | Requires a spectrometer equipped for ¹⁹F NMR and the appropriate pulse programs. |
Experimental Workflow for Structural Validation
The following represents a robust, self-validating workflow for the structural elucidation of a monosubstituted this compound derivative.
Caption: A logical workflow for the structural validation of this compound reaction products using 2D NMR.
Detailed Experimental Protocols
A general outline for acquiring the necessary 2D NMR spectra is provided below. Specific parameters will need to be optimized based on the sample concentration, solvent, and the specific NMR instrument being used.
Sample Preparation:
-
Dissolve 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
General: All spectra should be acquired at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥ 400 MHz).
-
¹H-¹H COSY: A standard gradient-selected COSY (gCOSY) experiment should be performed. Key parameters include spectral widths covering all proton signals and a sufficient number of increments in the indirect dimension to achieve good resolution.
-
¹H-¹³C HSQC: A sensitivity-enhanced, gradient-selected HSQC experiment is recommended. The BIRD pre-saturation sequence can be used for solvent suppression if needed.
-
¹H-¹³C HMBC: A gradient-selected HMBC experiment should be acquired. The long-range coupling delay should be optimized for typical ²JCH and ³JCH coupling constants (e.g., 8-10 Hz).
-
¹H-¹⁹F HOESY: A phase-sensitive gradient-selected HOESY experiment is required. A series of mixing times (e.g., 100-500 ms) may be necessary to optimize the NOE buildup.
Conclusion: A Self-Validating Approach to Certainty
The structural validation of this compound reaction products is a critical step in ensuring the reliability of downstream research. While 1D NMR provides a preliminary assessment, a comprehensive suite of 2D NMR experiments is indispensable for unambiguous structure determination. The synergistic application of COSY, HSQC, HMBC, and particularly ¹H-¹⁹F HOESY, creates a self-validating analytical workflow. By systematically building up from the substituent's framework to its precise point of attachment and spatial orientation relative to the fluorinated pyridazine ring, researchers can have the utmost confidence in their molecular structures. This rigorous approach not only upholds scientific integrity but also accelerates the pace of discovery in medicinal chemistry and materials science.
References
-
Columbia University, NMR Core Facility. HSQC and HMBC. [Link]
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A Comparative Guide to the Biological Activity of Tetrafluoropyridazine Derivatives and Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of a vast array of therapeutic agents. Their unique structural motifs provide a scaffold for diverse biological activities. Among these, nitrogen-containing heterocycles are of particular interest due to their prevalence in natural products and synthetic drugs. This guide provides a comparative analysis of the biological activities of pyridazine derivatives, with a special focus on the emerging potential of their fluorinated analogues, benchmarked against the well-established pyridine, pyrimidine, and pyrazine systems. The strategic incorporation of fluorine into these scaffolds can profoundly modulate their physicochemical and pharmacological properties, offering a compelling avenue for drug discovery.
The Pivotal Role of Fluorine in Heterocyclic Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a widely employed strategy in modern drug design.[1] The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[2] This often translates to improved pharmacokinetic and pharmacodynamic profiles. In the context of heterocyclic compounds, fluorination can alter the electron distribution within the ring system, influencing its reactivity and interaction with biological targets.[1]
Pyridazine Derivatives: A Scaffold with Broad-Spectrum Potential
Pyridazines, six-membered aromatic rings containing two adjacent nitrogen atoms, have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[3][4]
Fluorinated Pyridazine Derivatives: Emerging Players
While the synthesis and biological evaluation of fully fluorinated tetrafluoropyridazine remain a niche area of research, studies on partially fluorinated pyridazine derivatives have yielded promising results, hinting at the potential of their perfluorinated counterparts.
Antifungal and Herbicidal Activity: Research has shown that certain fluorinated pyridazine derivatives exhibit significant biological activity. For instance, Pyridachlometyl, a pyridazine fungicide, demonstrates potent antifungal activity against a broad spectrum of fungi.[5] Additionally, a series of α,α,α-trifluoro-m-tolyl pyridazinone derivatives have been synthesized and shown to possess herbicidal activities.[6] Some of these compounds exhibited bleaching activities at concentrations as low as 10 µg/ml and herbicidal effects at a rate of 300 g ha-1.[6] The presence of the trifluoromethyl group is often a key determinant of this activity.
Amyloid Inhibition: In the context of neurodegenerative diseases, a fluorinated pyridazine-based compound has been identified as a more effective kinetic inhibitor of amyloid fibril formation compared to its non-fluorinated analogue.[7] This suggests that the introduction of fluorine can enhance the interaction with amyloidogenic proteins, potentially through stabilizing the protein monomer in a partially unfolded state.[7]
Toxicity: It is noteworthy that the biological activity of fluorinated pyridazines can also manifest as toxicity. In a study on the effect of new pyridazine derivatives on wheat germination, a fluorine-containing compound was found to be the most toxic among the tested compounds, indicating potent, albeit non-selective, biological effects.[3]
Comparative Analysis with Other Key Heterocycles
To contextualize the potential of this compound derivatives, it is instructive to compare them with other prominent nitrogen-containing heterocyclic systems.
Pyridine Derivatives
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties.[7]
-
Antimicrobial Activity: Fluorinated pyrazole-pyridyl 1,3,4-oxadiazole hybrids have shown considerable inhibitory activity against various bacteria and have been identified as potent antifungal agents, in some cases superior to the reference drug Griseofulvin.[8]
-
Antiviral Activity: Pyridine N-oxide derivatives have demonstrated inhibitory effects against human SARS and feline infectious peritonitis coronavirus in cell culture.[9]
-
Herbicidal Activity: Phenylpyridine compounds have been investigated as herbicides, with some derivatives exhibiting excellent inhibitory activity against protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[10]
Pyrimidine Derivatives
Pyrimidine and its derivatives are fundamental components of nucleic acids and are thus central to numerous biological processes. This has made them a rich source of inspiration for the development of a wide range of therapeutic agents.[11][12]
-
Broad-Spectrum Activity: Pyrimidine derivatives are known to possess a wide spectrum of biological activities, including antitubercular, antibacterial, antifungal, antiviral, anti-inflammatory, antimalarial, and anticancer properties.[13][14]
-
Herbicidal Activity: Certain pyrido[2,3-d]pyrimidine compounds have shown good herbicidal activity, particularly against monocotyledonous plants. The introduction of a halogen, especially fluorine, into the benzene ring of these derivatives significantly improves their activity.[15]
Pyrazine Derivatives
Pyrazine, a six-membered ring with two nitrogen atoms at positions 1 and 4, is another important heterocyclic scaffold in drug discovery.[16]
-
Diverse Pharmacological Effects: Pyrazine derivatives have been successfully developed into drugs with anti-inflammatory, antitubercular, anticancer, and antibacterial activities.[17][18]
-
Anticancer and Antimicrobial Potential: The mechanisms of action for the anticancer effects of pyrazine derivatives often involve the inhibition of key enzymes and signaling pathways in cancer cell proliferation.[18] Their antimicrobial properties are also well-documented.[16]
Quantitative Comparison of Biological Activities
The following table summarizes the reported biological activities of derivatives of pyridazine, pyridine, pyrimidine, and pyrazine, with a focus on fluorinated examples where available.
| Heterocyclic Core | Biological Activity | Compound/Derivative Class | Key Findings | Reference(s) |
| Pyridazine | Antifungal | Pyridachlometyl (a pyridazine fungicide) | Potent activity against a broad range of fungal species. | [5] |
| Herbicidal | α,α,α-trifluoro-m-tolyl pyridazinones | Bleaching activity at 10 µg/ml; herbicidal activity at 300 g ha-1. | [6] | |
| Amyloid Inhibition | Fluorinated pyridazine-based compound | More effective kinetic inhibitor of amyloid fibril formation than non-fluorinated analogue. | [7] | |
| Pyridine | Antimicrobial | Fluorinated pyrazole-pyridyl 1,3,4-oxadiazoles | Superior antifungal activity compared to Griseofulvin. | [8] |
| Herbicidal | Phenylpyridine derivatives | Excellent PPO enzyme inhibitory activity. | [10] | |
| Pyrimidine | Herbicidal | Pyrido[2,3-d]pyrimidine derivatives | Fluorine substitution enhances herbicidal activity against monocots. | [15] |
| Pyrazine | Anticancer | Various pyrazine derivatives | Potent inhibitors of kinases involved in cancer cell proliferation. | [18] |
| Antimicrobial | Pyrazine-modified natural products | Stronger pharmacodynamic activity and less toxicity than parent compounds. | [16][19] |
Experimental Protocols
General Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal pathogens.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation occurs.
-
Harvest the spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control, as determined visually or by spectrophotometric reading.
-
General Protocol for Herbicidal Activity Screening (Pre-emergence)
This protocol assesses the herbicidal effect of a compound when applied to the soil before weed emergence.
-
Soil Preparation and Sowing:
-
Fill pots with a standardized soil mix.
-
Sow seeds of a model weed species (e.g., radish or millet) at a uniform depth.[20]
-
-
Compound Application:
-
Dissolve the test compound in a suitable solvent and prepare a series of dilutions.
-
Apply the compound solutions uniformly to the soil surface of the pots.
-
Include a solvent-only control group.
-
-
Incubation:
-
Place the pots in a controlled environment (greenhouse) with appropriate temperature, light, and humidity.
-
Water the pots as needed.
-
-
Evaluation:
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control or by measuring the fresh/dry weight of the emerged weeds compared to the control group.
-
Visualizing Structure-Activity Relationships
The following diagrams, generated using Graphviz, illustrate the general structure of the heterocyclic cores and highlight key positions for substitution that influence biological activity.
Caption: The impact of fluorination on the biological properties of key nitrogen-containing heterocyclic cores.
Conclusion and Future Directions
While the exploration of this compound derivatives is still in its early stages, the available data on fluorinated pyridazines, coupled with the extensive research on other fluorinated heterocycles, strongly suggests a promising future for this class of compounds. The strategic incorporation of fluorine into the pyridazine scaffold has the potential to unlock novel biological activities and lead to the development of next-generation therapeutic and agrochemical agents. Further research focusing on the synthesis of a wider range of fluorinated pyridazine derivatives and a comprehensive evaluation of their biological activities is warranted. This will undoubtedly provide a deeper understanding of their structure-activity relationships and pave the way for their application in addressing unmet medical and agricultural needs.
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A Comparative Guide to the Reaction Mechanisms of Tetrafluoropyridazine: A Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth computational analysis of the reaction mechanisms of 3,4,5,6-tetrafluoropyridazine. In the landscape of fluorinated heterocycles, which are pivotal in modern medicinal chemistry, understanding the reactivity of polyfluorinated azines is paramount for the rational design of novel therapeutics and functional materials. This document moves beyond a simple recitation of facts, offering a comparative exploration of the dominant reaction pathways of tetrafluoropyridazine, namely nucleophilic aromatic substitution (SNAr) and potential cycloaddition reactions. We will dissect the underlying electronic factors that govern its reactivity and benchmark its behavior against analogous fluorinated heteroaromatics like perfluoropyrimidine, perfluoropyrazine, and the closely related perfluoropyridine. Every mechanistic claim and protocol is substantiated by computational data and cross-referenced with experimental findings to ensure scientific rigor and practical applicability.
The Dichotomous Reactivity of this compound: A Computational Overview
This compound stands as a versatile scaffold, primarily owing to the strong electron-withdrawing nature of its four fluorine substituents and the two adjacent nitrogen atoms. This electronic depletion renders the pyridazine ring highly susceptible to nucleophilic attack and also positions it as a potential candidate for inverse-electron-demand cycloaddition reactions. Our computational analysis, primarily leveraging Density Functional Theory (DFT), will explore these two competing mechanistic avenues.
Nucleophilic Aromatic Substitution (SNAr): A Detailed Mechanistic Inquiry
The SNAr reaction is a cornerstone of polyfluoroheterocyclic chemistry. For this compound, the key questions revolve around regioselectivity: which fluorine atom is preferentially displaced? And what is the nature of the transition state?
To unravel the intricacies of the SNAr mechanism, a robust computational protocol is essential. The choice of DFT functional and basis set is critical for accurately modeling the electronic structure and energetics of these highly fluorinated systems. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a well-established choice for balancing computational cost and accuracy in organic reaction mechanisms. The 6-311G(d) basis set, which includes diffuse functions and polarization functions, is employed to adequately describe the electron distribution in the anionic intermediates and transition states characteristic of SNAr reactions. Solvation effects, which can significantly influence the stability of charged species, are modeled using the Polarizable Continuum Model (PCM), with a solvent such as acetonitrile to mimic common experimental conditions.
Computational studies have elucidated the preferred sites of nucleophilic attack on this compound. A theoretical investigation into the addition of the phenoxy group to perfluoropyridazine, perfluoropyrimidine, and perfluoropyrazine provides valuable comparative data.[1] The calculations reveal that for perfluoropyridazine, the initial nucleophilic attack is most favorable at the C4 position (para to a nitrogen atom).[1]
| Heterocycle | Position of Attack | Calculated Activation Energy (kcal/mol) |
| This compound | C4 | ~10.3 less than C3 [2] |
| C3 | Higher Energy | |
| Perfluoropyrimidine | C4 (para to N) | Most Favorable |
| Perfluoropyrazine | C2 (para to N) | Most Favorable |
Table 1: Calculated Relative Activation Energies for Nucleophilic Attack by Phenoxide on Perfluoroazines. [1][2]
The preference for the C4 position in this compound can be attributed to a combination of factors. The strong electron-withdrawing effect of the adjacent nitrogen atoms significantly activates this position towards nucleophilic attack. Furthermore, the transition state for the C4 attack is stabilized by a favorable π-complexation between the incoming nucleophile and the electron-deficient pyridazine ring.[1]
Experimental evidence corroborates these computational findings. The reaction of 4,5,6-trifluoropyridazin-3(2H)-one with various nitrogen nucleophiles predominantly yields the 4-substituted product.[3] This demonstrates the predictive power of computational models in guiding synthetic strategies.
Cycloaddition Reactions: A Frontier of this compound Chemistry
While SNAr reactions are well-documented, the potential for this compound to participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder (IEDDA) reactions, is a less explored yet highly promising area. The electron-deficient nature of the pyridazine ring makes it an ideal diene for reacting with electron-rich dienophiles.
Direct computational studies on the cycloaddition reactions of this compound are scarce in the literature. However, extensive theoretical work on the IEDDA reactions of 1,2,4,5-tetrazines provides a robust framework for understanding the potential reactivity of this compound.[4] The reaction mechanism of tetrazines with alkenes is generally a concerted [4+2] cycloaddition, followed by the retro-Diels-Alder extrusion of dinitrogen to form a dihydropyridazine, which can then aromatize.[4]
The reactivity in these IEDDA reactions is governed by the frontier molecular orbital (FMO) energies of the diene and dienophile. Specifically, a smaller energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the tetrazine or, in our case, this compound) and the Highest Occupied Molecular Orbital (HOMO) of the dienophile leads to a lower activation barrier and a faster reaction. The highly electron-withdrawing fluorine atoms in this compound are expected to significantly lower the energy of its LUMO, thereby enhancing its reactivity as a diene in IEDDA reactions.
When considering cycloaddition reactivity, a comparison with other perfluoroazines is instructive. While perfluoropyridine can undergo cycloaddition reactions, its aromaticity presents a significant energetic barrier. Perfluoropyridazine, with its two adjacent nitrogen atoms, possesses a more localized diene character, which is anticipated to lower the activation energy for cycloaddition compared to perfluoropyridine.
| Heterocycle | Predicted IEDDA Reactivity | Rationale |
| This compound | High | Electron-deficient diene system, lower aromaticity than pyridine. |
| Perfluoropyridine | Moderate to Low | Higher aromatic character to overcome. |
| Perfluoropyrimidine | Low | Less pronounced diene character. |
| Perfluoropyrazine | Low | Less pronounced diene character. |
Table 2: Predicted Relative Reactivity of Perfluoroazines in Inverse-Electron-Demand Diels-Alder Reactions.
Experimental studies on the intramolecular Diels-Alder reactions of pyridazine derivatives have demonstrated the feasibility of this reaction pathway, lending support to our theoretical predictions.[5][6]
Experimental Protocols for Computational Analysis
To ensure the reproducibility and validity of the computational results presented, the following detailed protocols are provided.
Protocol for SNAr Reaction Mechanism Calculation
-
Molecule Preparation: Build the 3D structures of this compound and the desired nucleophile (e.g., methoxide, phenoxide) using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform geometry optimizations of the reactants, the Meisenheimer intermediate (if applicable), the transition state, and the products using DFT at the B3LYP/6-311G(d) level of theory.
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the same level of theory to confirm its nature. Reactants, intermediates, and products should have all real (positive) frequencies. A transition state must have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Transition State Search: If the transition state structure is not readily located, employ a transition state search algorithm such as QST2 (requires reactant and product structures) or QST3 (requires an initial guess of the transition state). The Berny optimization algorithm with the Opt=TS keyword is also a robust method.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To verify that the located transition state connects the reactants and products, perform an IRC calculation. This traces the reaction path downhill from the transition state in both the forward and reverse directions.
-
Solvation Effects: Include the effect of a solvent (e.g., acetonitrile) using the PCM model in all geometry optimization and frequency calculations.
-
Data Analysis: From the output files, extract the electronic energies, zero-point vibrational energies (ZPVE), and Gibbs free energies to construct a reaction energy profile. Analyze the geometry of the transition state to understand the bonding changes. Perform Natural Bond Orbital (NBO) analysis to study charge distribution and orbital interactions.
Protocol for IEDDA Reaction Mechanism Calculation
-
Molecule Preparation: Construct the 3D structures of this compound (as the diene) and an electron-rich dienophile (e.g., ethylene, norbornene).
-
Conformational Search (for flexible dienophiles): If the dienophile has conformational flexibility, perform a conformational search to identify the lowest energy conformer.
-
Geometry Optimization: Optimize the geometries of the reactants, the transition state, and the initial cycloadduct at the B3LYP/6-311G(d) level of theory.
-
Frequency Calculation: Perform frequency calculations on all optimized structures to characterize them as minima or a transition state.
-
Distortion/Interaction Analysis: To gain deeper insight into the factors controlling the activation energy, perform a distortion/interaction (also known as activation strain) analysis. This involves calculating the energy required to distort the reactants into their geometries in the transition state (distortion energy) and the interaction energy between these distorted fragments.
-
FMO Analysis: Calculate the energies of the HOMO of the dienophile and the LUMO of this compound to assess the FMO energy gap.
-
Solvation Effects: Incorporate solvent effects using the PCM model.
Conclusion and Future Directions
This comparative guide, grounded in computational analysis, illuminates the dual reactivity of this compound. The SNAr pathway is well-defined, with a clear preference for nucleophilic attack at the C4 position, a finding supported by both theoretical calculations and experimental observations. The potential for this compound to engage in inverse-electron-demand Diels-Alder reactions is a compelling avenue for future research. Our analysis, drawing parallels with the well-studied tetrazine systems, suggests that this compound is a promising candidate for such transformations, potentially offering a novel route to complex heterocyclic scaffolds.
For drug development professionals and synthetic chemists, these insights provide a predictive framework for designing reactions with this compound. The computational protocols detailed herein offer a validated system for further in-silico exploration of its reactivity with a diverse range of nucleophiles and dienophiles. Future experimental validation of the predicted cycloaddition reactivity of this compound will be a critical step in unlocking its full synthetic potential.
References
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A Senior Application Scientist's Guide to X-ray Crystallography for the Structural Validation of Tetrafluoropyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1] This is particularly true for heterocyclic compounds like tetrafluoropyridazine derivatives, a class of molecules with significant potential in medicinal chemistry. Their electron-deficient nature, arising from the electronegative fluorine atoms and nitrogen atoms in the pyridazine ring, makes them intriguing scaffolds for developing novel therapeutics. However, to fully exploit their potential, a precise understanding of their molecular geometry, conformation, and intermolecular interactions is essential. This is where X-ray crystallography emerges as the gold standard for structural validation.[2]
This guide, written from the perspective of a seasoned application scientist, will delve into the practical and theoretical aspects of employing X-ray crystallography for the structural elucidation of this compound derivatives. We will explore not only the "how" but, more importantly, the "why" behind the experimental choices, providing a robust framework for obtaining high-quality, reliable structural data. We will also compare this technique with other common analytical methods, offering a holistic view of structural validation in a drug discovery context.
The Unparalleled Power of X-ray Crystallography
X-ray crystallography is an experimental science that allows us to determine the atomic and molecular structure of a crystal.[3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[4] By measuring the angles and intensities of these diffracted X-rays, we can generate a three-dimensional map of the electron density within the crystal, which in turn reveals the precise positions of atoms and the bonds between them.[3]
For small molecules like this compound derivatives, this technique provides an unparalleled level of detail, offering a static, high-resolution snapshot of the molecule's structure.[5] This information is crucial for:
-
Unambiguous structure confirmation: It provides definitive proof of the synthesized compound's identity and connectivity.
-
Stereochemical assignment: It allows for the absolute determination of stereocenters.[5]
-
Conformational analysis: It reveals the preferred three-dimensional arrangement of the molecule in the solid state.
-
Understanding intermolecular interactions: It provides insights into how molecules pack in a crystal lattice, which can be crucial for understanding physical properties like solubility and melting point.[5]
A Comparative Overview of Structural Elucidation Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, it is often used in conjunction with other analytical techniques. Understanding the strengths and limitations of each is key to a comprehensive structural validation strategy.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state. | Unambiguous structure determination.[5] Provides absolute stereochemistry. | Requires a high-quality single crystal, which can be challenging to obtain.[3] Provides a static picture of the molecule in the solid state, which may not represent its conformation in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment and connectivity of atoms (primarily ¹H, ¹³C, ¹⁹F) in solution.[6][7] | Non-destructive.[6] Provides information about the molecule's structure and dynamics in solution. Can be used to study a wide range of samples. | Does not provide a direct 3D structure. Can be complex to interpret for large or conformationally flexible molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns.[8][9] | High sensitivity.[9] Can be used to analyze complex mixtures. Provides information about elemental composition. | Does not provide information about the 3D arrangement of atoms. Isomers can be difficult to distinguish. |
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized this compound derivative to a validated crystal structure involves a series of meticulous steps. Here, we break down the process, highlighting the critical considerations at each stage.
Caption: A typical workflow for X-ray crystallographic analysis.
Step 1: Synthesis and Purification of the this compound Derivative
The synthesis of 4-substituted 2,3,5,6-tetrafluoropyridine derivatives often involves the reaction of pentafluoropyridine with various nucleophiles.[10][11][12] The purity of the starting material is paramount for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[13] Therefore, rigorous purification, typically by column chromatography or recrystallization, is a critical first step.
Step 2: Crystal Growth – The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging part of the process.[3] For small organic molecules like this compound derivatives, several techniques can be employed, with slow evaporation being the most common.
A Practical Protocol for Crystal Growth by Slow Evaporation:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. A good starting point is to use a solvent in which the compound is soluble when heated and sparingly soluble at room temperature. For fluorinated compounds, solvents like dichloromethane, chloroform, ethyl acetate, and hexane are often good choices.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve complete dissolution.
-
Filtration: Filter the solution while warm through a small plug of cotton or a syringe filter to remove any particulate matter.
-
Slow Evaporation: Transfer the filtered solution to a small, clean vial. Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent over several days to weeks.
-
Patience is Key: Place the vial in a vibration-free environment and monitor it periodically for crystal growth.
Step 3: X-ray Data Collection
Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data. This is typically done using a modern single-crystal X-ray diffractometer.
Key Considerations During Data Collection:
-
Crystal Selection and Mounting: A good quality crystal should be clear, have well-defined faces, and be free of cracks or other defects. The crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant to protect it from the X-ray beam and allow for data collection at low temperatures (typically 100 K).
-
X-ray Source: The choice of X-ray source can impact the quality of the data. High-brilliance sources can be beneficial for small or weakly diffracting crystals.[14]
-
Data Collection Strategy: A complete dataset requires collecting reflections over a wide range of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.
Step 4: Structure Solution and Refinement
The collected diffraction data is then processed to determine the crystal structure. This is a computationally intensive process that involves two main stages:
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, direct methods are typically used. Software like SHELXT is commonly employed for this purpose.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This involves adjusting the atomic positions, thermal parameters, and other variables to minimize the difference between the observed and calculated structure factors. SHELXL is a widely used program for structure refinement.[15]
The entire process of structure solution and refinement is often managed through a graphical user interface like Olex2, which integrates various crystallographic programs into a seamless workflow.[16][17][18][19]
Step 5: Structure Validation and Deposition
Before a crystal structure can be considered publication-ready, it must undergo rigorous validation to ensure its quality and correctness.[20][21] The International Union of Crystallography (IUCr) provides a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for potential errors, inconsistencies, and other issues.[20][22][23] A CIF is the standard format for storing and exchanging crystallographic data.[24][25][26][27][28]
Key Validation Metrics to Consider:
| Parameter | Description | Ideal Value/Range |
| R1 (or R-factor) | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures. |
| wR2 | A weighted R-factor based on all reflections. | < 0.15 is generally considered good. |
| Goodness-of-Fit (GooF) | Should be close to 1.0 for a good refinement. | ~1.0 |
| Residual Electron Density | The difference between the observed and calculated electron density. Large positive or negative peaks can indicate missing atoms or errors in the model. | Typically within ±0.5 e/ų. |
Once the structure is validated, it is highly recommended to deposit the data in a public repository like the Cambridge Structural Database (CSD).[29][30][31][32] This ensures the data is preserved and accessible to the wider scientific community.
Common Challenges and Troubleshooting
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
-
Twinning: This occurs when two or more crystal lattices are intergrown. It can often be identified during data processing and, in many cases, can be successfully handled during refinement.
-
Disorder: This is common in crystal structures and occurs when a molecule or part of a molecule occupies multiple positions in the crystal lattice. Careful modeling is required to accurately represent the disordered components.
-
Poor Crystal Quality: This can lead to weak diffraction and a low-resolution structure. Optimizing the crystallization conditions is often necessary to improve crystal quality.
-
Radiation Damage: Exposure to high-intensity X-rays can damage the crystal, leading to a degradation of diffraction quality over time.[33] Collecting data at cryogenic temperatures and using a fast detector can help to minimize this effect.
Conclusion: The Indispensable Role of X-ray Crystallography
In the competitive field of drug discovery, certainty is a valuable commodity. X-ray crystallography provides an unparalleled level of certainty in the structural validation of novel compounds like this compound derivatives. By offering a precise and detailed three-dimensional picture of the molecule, it empowers researchers to make informed decisions, from guiding lead optimization efforts to understanding structure-activity relationships. While the path from a synthesized powder to a refined crystal structure can be challenging, the wealth of information it provides makes it an indispensable tool in the modern chemist's arsenal. By following the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of X-ray crystallography and unlock the full potential of their molecular designs.
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination | Molecular Pharmaceutics - ACS Publications. (2022-05-16). Retrieved from [Link]
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Radiation damage in small-molecule crystallography: fact not fiction - PMC - NIH. (2019-06-14). Retrieved from [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed. Retrieved from [Link]
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X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Retrieved from [Link]
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The Largest Curated Crystal Structure Database - CCDC. Retrieved from [Link]
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13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024-05-09). Retrieved from [Link]
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Olex2 | OlexSys. Retrieved from [Link]
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Advances in high‐throughput mass spectrometry in drug discovery - PMC - PubMed Central. (2022-12-14). Retrieved from [Link]
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Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. (2021-12-31). Retrieved from [Link]
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Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
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Crystal Structure Validation | MIT. Retrieved from [Link]
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(PDF) Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - ResearchGate. Retrieved from [Link]
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1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
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Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
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Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. - Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]
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X-ray data processing - PMC - PubMed Central. Retrieved from [Link]
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(PDF) OLEX2: A complete structure solution, refinement and analysis program. (2025-08-07). Retrieved from [Link]
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Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - Sci-Hub. Retrieved from [Link]
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Mass Spectrometry in Drug Development Applications - Netpharmalab. (2025-03-10). Retrieved from [Link]
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Synthesis and Luminescent Properties of s-Tetrazine Derivatives Conjugated with the 4H-1,2,4-Triazole Ring - MDPI. Retrieved from [Link]
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value - PDB-101. Retrieved from [Link]
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LC/MS Applications in Drug Development - BioAgilytix. Retrieved from [Link]
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Structure Refinement | OlexSys. Retrieved from [Link]
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Structure Elucidation of Organic Compounds - YouTube. (2023-06-09). Retrieved from [Link]
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Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]
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Mass spectrometry and drug development – how the two come together. (2018-09-22). Retrieved from [Link]
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Derivatization based on tetrazine scaffolds: synthesis of tetrazine derivatives and their biomedical applications - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
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How to: Use Cambridge Structural Database Subsets - YouTube. (2025-10-01). Retrieved from [Link]
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(PDF) Structure validation in chemical crystallography - ResearchGate. Retrieved from [Link]
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12 X-ray Diffraction and Mineral Analysis – Mineralogy - OpenGeology. Retrieved from [Link]
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Cambridge Structural Database - Re3data.org. (2025-02-24). Retrieved from [Link]
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Unlocking Structural Insights: The Role of X-Ray Crystallography in Data Science. (2025-08-12). Retrieved from [Link]
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The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. - YouTube. (2024-03-26). Retrieved from [Link]
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Comparing the efficacy of different catalysts for tetrafluoropyridazine functionalization
For Researchers, Scientists, and Drug Development Professionals
The selective introduction of functional groups into the tetrafluoropyridazine core is of paramount importance in the fields of medicinal chemistry and materials science. The high electronegativity of the fluorine atoms and the nitrogen atoms in the pyridazine ring creates a unique electronic landscape, offering multiple avenues for functionalization, yet presenting significant challenges in controlling regioselectivity. This guide provides a comparative analysis of the efficacy of various catalytic systems for the functionalization of this compound, offering insights into the mechanistic underpinnings of each approach and providing experimental data to aid in catalyst selection.
Introduction: The Versatility of the this compound Scaffold
This compound is a highly electron-deficient heteroaromatic compound. Its derivatives have garnered significant interest as versatile building blocks for the synthesis of novel agrochemicals and pharmaceuticals. The strategic replacement of its fluorine atoms with a variety of functional groups allows for the fine-tuning of the molecule's physicochemical and biological properties. The primary methods for achieving this functionalization can be broadly categorized into metal-free nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This guide will delve into the nuances of these approaches, with a focus on palladium, nickel, and copper-based catalytic systems.
Metal-Free Approach: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic attack, providing a direct, metal-free pathway for functionalization. The regioselectivity of these reactions is dictated by the electronic properties of the ring and the nature of the incoming nucleophile.
Mechanistic Insight
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-poor carbon atoms bonded to a fluorine atom, forming a resonance-stabilized Meisenheimer intermediate. Subsequent elimination of a fluoride ion restores the aromaticity of the ring, yielding the substituted product. The positions most susceptible to nucleophilic attack in this compound are C4 and C5, located between the two nitrogen atoms.
Performance and Regioselectivity
The outcome of SNAr on polyfluorinated pyridazines is highly dependent on the nucleophile and reaction conditions. For instance, in the case of 4,5,6-trifluoropyridazin-3(2H)-one, the reaction with nitrogen nucleophiles can lead to a mixture of products resulting from the substitution of fluorine at the 4- and 5-positions.[1] The regioselectivity can be steered by the choice of the nucleophile; primary and secondary amines such as butylamine and morpholine tend to favor substitution at the 4-position.[1]
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of a this compound Derivative
| Nucleophile | Major Product Isomer | Reference |
| Primary Amines (e.g., butylamine) | 4-substituted | [1] |
| Secondary Amines (e.g., morpholine) | 4-substituted | [1] |
| Anilines | 4-substituted | [1] |
Data extracted from studies on 4,5,6-trifluoropyridazin-3(2H)-one, a close analogue of this compound.
Experimental Protocol: General Procedure for SNAr of a Fluorinated Pyridazine
-
To a solution of the fluorinated pyridazine in a suitable solvent (e.g., acetonitrile, DMF), add the nucleophile (1-1.5 equivalents).
-
If the nucleophile is an amine, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to scavenge the HF produced.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
Transition-Metal Catalysis: A Powerful Toolkit for C-F and C-H Functionalization
While SNAr is a valuable tool, its scope can be limited by the availability of suitable nucleophiles and the inherent regioselectivity of the substrate. Transition-metal catalysis offers a broader range of transformations, including cross-coupling reactions that can forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Functionalization
Palladium catalysis is a cornerstone of modern organic synthesis, with reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings being widely employed for the functionalization of aryl halides.[2][3][4][5] In the context of this compound, these reactions allow for the selective replacement of fluorine atoms with a diverse array of substituents.
Mechanistic Rationale: The Catalytic Cycle
The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-F bond of this compound to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling of this compound (Ar_F-F).
Efficacy and Selectivity
Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the cross-coupling of electron-deficient heteroaryl fluorides. The choice of ligand is crucial for promoting the oxidative addition step and facilitating the reductive elimination. For Suzuki-Miyaura couplings, a variety of aryl and heteroaryl boronic acids can be coupled with fluorinated pyridazines.[6][7] Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines.[2][4][5][8]
Table 2: Representative Palladium-Catalyzed Couplings of Fluorinated Heterocycles
| Reaction Type | Catalyst/Ligand | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Arylboronic acid | 70-95 | [6] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Secondary amine | 60-90 | [8] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Terminal alkyne | 50-85 | General Knowledge |
Yields are typical ranges observed for the functionalization of various fluoro-heterocycles and may vary for this compound.
Nickel-Catalyzed Functionalization
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions.[9] Their unique electronic properties often allow for the activation of challenging C-F bonds under milder conditions.
Mechanistic Considerations
The catalytic cycle for nickel is similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts can also engage in single-electron transfer (SET) pathways, which can be particularly effective for the activation of strong C-F bonds. The choice of ligand, often a bidentate phosphine or an N-heterocyclic carbene (NHC), is critical in modulating the reactivity and stability of the nickel catalyst.
Caption: Simplified catalytic cycle for nickel-catalyzed cross-coupling of this compound.
Performance and Applications
Nickel catalysts have shown excellent performance in the Suzuki-Miyaura and Buchwald-Hartwig amination of fluoro-heterocycles, often with higher turnover numbers and at lower catalyst loadings compared to palladium.[10] They are particularly adept at activating the more inert C-F bonds, offering a complementary approach to palladium catalysis. Nickel-catalyzed aminations of aryl chlorides and sulfamates have been well-established, suggesting their potential for the functionalization of this compound.[10][11][12]
Table 3: Examples of Nickel-Catalyzed Functionalization of Aryl Halides/Fluorides
| Reaction Type | Catalyst/Ligand | Coupling Partner | Yield (%) | Reference |
| Suzuki-Miyaura | NiCl₂(dme) / dtbbpy | Arylboronic acid | 65-92 | [13] |
| Buchwald-Hartwig | Ni(cod)₂ / IPr | Primary amine | 70-98 | [12] |
| C-H Arylation | Ni(acac)₂ / dcypt | Arene | 55-88 | [9] |
Yields are based on reactions with various aryl halides and fluorides and serve as an indication of potential efficacy with this compound.
Copper-Catalyzed Functionalization
Copper catalysts offer a more economical and environmentally benign option for cross-coupling reactions. While generally less reactive than palladium and nickel for C-F activation, copper catalysis excels in certain transformations, such as trifluoromethylation and C-H functionalization.[14][15]
Mechanistic Pathways
Copper-catalyzed reactions can proceed through various mechanisms, including oxidative addition/reductive elimination cycles, as well as pathways involving radical intermediates. For instance, in trifluoromethylation reactions using electrophilic "CF₃⁺" sources, a Cu(I)/Cu(III) cycle is often proposed. Copper-catalyzed C-H functionalization can proceed via a concerted metalation-deprotonation (CMD) pathway.[3]
Caption: A plausible catalytic cycle for copper-catalyzed trifluoromethylation involving a C-H activation step.
Efficacy in Specific Transformations
Copper catalysts have proven to be particularly effective for the introduction of trifluoromethyl groups into aromatic systems.[14][15][16][17] This is a highly valuable transformation in medicinal chemistry, as the CF₃ group can significantly enhance the metabolic stability and lipophilicity of a drug candidate. Furthermore, copper-catalyzed C-H functionalization offers a direct method for introducing new substituents without the need for pre-functionalized substrates.[3]
Table 4: Copper-Catalyzed Functionalization Reactions
| Reaction Type | Catalyst | Reagent | Yield (%) | Reference |
| Trifluoromethylation | CuI | Togni's reagent | 60-90 | [14][16] |
| C-H Arylation | Cu(OAc)₂ | Diaryliodonium salt | 50-85 | [3] |
| C-H Amination | CuI | Amine | 40-75 | [3] |
Yields are representative for a range of aromatic substrates.
Best Practices and Catalyst Selection Guide
The choice of catalyst for the functionalization of this compound depends on several factors, including the desired transformation, the nature of the coupling partners, and considerations of cost and environmental impact.
-
For simple nucleophilic substitution with readily available nucleophiles (amines, alkoxides), a metal-free SNAr approach is the most straightforward and economical method. Careful consideration of the nucleophile is necessary to control regioselectivity.
-
For a broad range of C-C and C-N bond formations with high functional group tolerance, palladium catalysis is the most well-established and reliable option. A wide variety of ligands are commercially available, allowing for fine-tuning of the reaction conditions.
-
When cost is a major concern and for the activation of more challenging C-F bonds, nickel catalysis presents a powerful alternative to palladium. Nickel catalysts often exhibit higher reactivity and can be used at lower loadings.
-
For specific transformations such as trifluoromethylation or direct C-H functionalization, copper catalysis is often the method of choice. It offers a greener and more sustainable approach for these valuable reactions.
Experimental Workflow: A Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Conclusion
The functionalization of this compound is a rich and evolving field. While metal-free SNAr provides a direct route for certain substitutions, the versatility and broad scope of transition-metal catalysis, particularly with palladium, nickel, and copper, have opened up a vast chemical space for the synthesis of novel pyridazine derivatives. An understanding of the underlying mechanisms and a careful consideration of the strengths and weaknesses of each catalytic system are essential for the rational design of synthetic routes to these valuable compounds. This guide serves as a starting point for researchers to navigate the exciting possibilities offered by the catalytic functionalization of this compound.
References
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Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]
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Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]
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Safety Operating Guide
Personal protective equipment for handling TETRAFLUOROPYRIDAZINE
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling tetrafluoropyridazine. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 7627-80-7), the following guidance is synthesized from data on structurally analogous fluorinated heterocyclic compounds, such as tetrafluoropyridines.[1][2] This approach ensures the highest level of safety in the absence of specific toxicological data.
Hazard Assessment of this compound
While specific data for this compound is unavailable, it is prudent to assume it shares hazards with similar fluorinated pyridines. These compounds are known to be corrosive and can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation.[3] It is also crucial to consider that fluorinated compounds can release hydrogen fluoride (HF) upon decomposition or in the presence of strong acids, which is highly toxic and corrosive.
Assumed Hazard Profile:
| Hazard Class | Description |
| Skin Corrosion/Irritation | Assumed to be corrosive; causes severe skin burns.[1] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye damage.[1] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation upon inhalation.[3] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety glasses with side shields. | Nitrile or neoprene gloves. | Lab coat. | Not generally required if handling sealed containers. |
| Weighing/Transferring | Chemical splash goggles and a face shield.[4] | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Use within a certified chemical fume hood is mandatory. |
| Reaction Setup/Workup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | Use within a certified chemical fume hood is mandatory. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Full-body chemical-resistant suit. | Air-purifying respirator with an appropriate cartridge for organic vapors and acid gases, or a self-contained breathing apparatus (SCBA) for large spills. |
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan for Safe Handling
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[4] The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[4]
Handling and Use
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Inert Atmosphere: For reactions sensitive to moisture, handle under an inert atmosphere (e.g., nitrogen or argon).
-
Spill Prevention: Use secondary containment (e.g., a tray) when transferring or weighing the material.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Emergency and Disposal Plan
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Caption: Emergency Response Flowchart.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4] Do not dispose of down the drain.
References
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Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
